5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1-(4-bromophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETBMJDJOXXFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398850 | |
| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438243-87-9 | |
| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
This guide provides an in-depth exploration of the chemical synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions on this target molecule make it a valuable building block for further chemical elaboration. This document will detail a reliable synthetic pathway, explain the underlying chemical principles, and provide actionable protocols for its preparation in a laboratory setting.
Introduction to the Target Molecule
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a substituted pyrazole characterized by an amino group at the 5-position, a 4-bromophenyl substituent on the ring nitrogen at the 1-position, and a carboxylic acid at the 4-position. This unique combination of functional groups offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The presence of the bromine atom, for instance, opens up possibilities for various cross-coupling reactions to introduce further molecular complexity. The aminopyrazole core itself is a known pharmacophore, contributing to the biological activity of numerous compounds.
Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthetic route to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid involves a two-step process:
-
Step 1: Synthesis of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This key intermediate is prepared via a cyclocondensation reaction between (4-bromophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate.
-
Step 2: Hydrolysis of the Ethyl Ester. The synthesized ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.
Mechanistic Insights
The formation of the pyrazole ring in Step 1 proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of the ethoxyacrylate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring. The regioselectivity of the reaction, leading to the desired 5-amino pyrazole isomer, is governed by the relative electrophilicity of the carbon atoms in the ethyl 2-cyano-3-ethoxyacrylate and the nucleophilicity of the two nitrogen atoms in the hydrazine.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Ethyl 2-cyano-3-ethoxyacrylate[1]
-
Anhydrous Sodium Acetate
-
Absolute Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq), ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), and anhydrous sodium acetate (1.1 eq).
-
Add absolute ethanol to the flask to create a stirrable suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add water to the concentrated mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate as a solid.
Step 2: Hydrolysis of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Materials:
-
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.
Data Summary
| Step | Reactants | Product | Solvent | Typical Yield |
| 1 | (4-bromophenyl)hydrazine HCl, Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | Ethanol | 75-85% |
| 2 | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, NaOH | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Ethanol/Water | 80-90% |
Visualizing the Synthesis
Reaction Pathway
Caption: A two-step synthetic route to the target molecule.
Experimental Workflow
Caption: A summary of the experimental workflow.
Safety Considerations
-
(4-bromophenyl)hydrazine hydrochloride: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Ethyl 2-cyano-3-ethoxyacrylate: This reagent is an irritant. Avoid contact with skin and eyes.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and appropriate PPE.
-
Organic Solvents: Ethanol is flammable. Ensure all heating is performed using a suitable heating mantle and that no open flames are present.
Conclusion
The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a reproducible and scalable process that provides access to a valuable building block for drug discovery and development. The two-step method outlined in this guide is based on established chemical principles and can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently prepare this compound for their scientific endeavors.
References
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Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]
- Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
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ChemSynthesis. (2025). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]
- Al-Zaydi, K. M. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(9), 10842-10855.
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Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]
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SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]
- Google Patents. (n.d.). US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
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PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
- Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
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ResearchGate. (n.d.). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Retrieved from [Link]
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5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid properties
An In-depth Technical Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications
Executive Overview
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core. This structure is of significant interest to the scientific community, particularly those in drug discovery and materials science. The unique arrangement of its amino, carboxylic acid, and bromophenyl functional groups makes it a versatile synthetic intermediate and a valuable scaffold for developing novel therapeutic agents. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via hydrolysis of its ethyl ester precursor, and an exploration of its applications as a core scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. All methodologies and claims are supported by authoritative references to ensure scientific integrity.
Physicochemical and Structural Properties
The properties of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid and its common synthetic precursor, the corresponding ethyl ester, are crucial for its application in research and development.
Data Summary
The following table summarizes the key quantitative data for the target compound and its ethyl ester intermediate.
| Property | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate |
| CAS Number | Not explicitly assigned; derived from ester | 138907-71-8[3] |
| Molecular Formula | C₁₀H₈BrN₃O₂ | C₁₂H₁₂BrN₃O₂[3] |
| Molecular Weight | 282.10 g/mol | 310.15 g/mol [3] |
| Appearance | Off-white solid (Expected) | Off-white solid[3] |
| Melting Point | Data not available | 136 - 138 °C[3] |
| Storage Conditions | Cool, dry place | 0 - 8°C[3] |
Structural Elucidation
X-ray crystallography reveals that the pyrazole ring, along with its amino and carboxyl substituents, is approximately coplanar.[4][5] This planarity is stabilized by an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid.[4][5] The phenyl group is significantly twisted relative to this plane, with a dihedral angle of approximately 48.13°.[4][5]
In the solid state, molecules form classic carboxylic acid dimers through strong intermolecular O-H···O hydrogen bonds.[4][5] These dimers are further linked into two-dimensional sheets by N-H···N interactions, creating a stable, networked structure.[4][5] This defined three-dimensional arrangement and hydrogen bonding capability are fundamental to the molecule's ability to interact with biological targets such as enzyme active sites.
Synthesis and Characterization
The most direct and common synthesis of the title compound involves the hydrolysis of its corresponding ethyl ester, which serves as a stable and accessible precursor.
Synthetic Workflow
The overall process can be visualized as a two-stage approach: the initial formation of the pyrazole core (the ethyl ester) followed by a simple hydrolysis step to yield the final carboxylic acid.
Caption: General synthetic pathway from precursors to the target carboxylic acid.
Protocol: Hydrolysis to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
This protocol is adapted from the well-established saponification methodology for converting pyrazole esters to their corresponding carboxylic acids.[4]
Materials:
-
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), dilute solution (e.g., 2M)
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel, filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable amount of ethanol.
-
Base Addition: Add an aqueous solution of potassium hydroxide (e.g., 2-3 equivalents).
-
Scientist's Note: A molar excess of KOH is used to ensure the complete hydrolysis of the ester. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Scientist's Note: Heating accelerates the reaction rate. Refluxing prevents the loss of solvent during the heating process.
-
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by dropwise addition of dilute hydrochloric acid until the pH is acidic (pH ~3-4), which will cause the carboxylic acid product to precipitate.
-
Scientist's Note: The initial product of saponification is the potassium carboxylate salt, which is soluble in the aqueous-alcoholic mixture. Acidification protonates the carboxylate anion, yielding the neutral carboxylic acid, which is typically much less soluble and precipitates out of solution.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold water to remove any residual salts (e.g., KCl) and acid.
-
Drying: Dry the purified product, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, in a vacuum oven.
Analytical Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the bromophenyl ring (typically two doublets in the aromatic region), a singlet for the pyrazole C-H proton, broad singlets for the -NH₂ and carboxylic acid -OH protons (the latter may be very broad and exchange with D₂O).[6] |
| ¹³C NMR | Resonances for the five distinct carbons of the pyrazole ring and the six carbons of the bromophenyl group, including the characteristic downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).[6] |
| IR Spectroscopy | Characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching from the amine (~3300-3500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C=C/C=N stretches from the aromatic and pyrazole rings (~1400-1600 cm⁻¹).[6] |
| Mass Spec. | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should correspond to the calculated molecular weight of the compound (C₁₀H₈BrN₃O₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident. |
Applications in Drug Discovery
The title compound is not merely a chemical curiosity; it is a key building block in the rational design of new pharmaceuticals.[3] Its rigid heterocyclic core serves as an excellent scaffold for positioning functional groups in precise three-dimensional orientations to interact with biological targets.
Role as a Potent Biological Scaffold
5-aminopyrazole derivatives are foundational materials for synthesizing a vast array of fused heterocyclic systems, including pyrazolopyrimidines and pyrazolotriazines.[7] These resulting molecules often exhibit a wide spectrum of biological activities and are pursued as potential treatments for cancer, microbial infections, and inflammatory diseases.[3][7] The ethyl ester precursor is specifically noted for its use in synthesizing novel anti-inflammatory and anti-cancer compounds.[3]
A Privileged Structure for Kinase Inhibition
A significant body of research has established the 5-aminopyrazole scaffold as a "privileged structure" for targeting protein kinases. Kinases are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers and inflammatory disorders.
-
IRAK4 Inhibition: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key transducer in inflammatory signaling.[8]
-
FGFR Inhibition: Recently, derivatives of 5-amino-1H-pyrazole-4-carboxamide were designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to combat drug resistance in various cancers.[9]
-
p38 MAP Kinase Inhibition: A highly selective, orally bioavailable inhibitor of p38 MAP kinase, a key enzyme in the inflammatory response, was discovered based on a 5-amino-1H-pyrazol-4-yl methanone scaffold.[10]
The consistent success of this core structure suggests that 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is an ideal starting point for developing new, selective kinase inhibitors. The amino group can act as a key hydrogen bond donor, while the carboxylic acid can be modified into various amides or other functional groups to fine-tune potency and pharmacokinetic properties.
Caption: Conceptual model of a pyrazole-based kinase inhibitor blocking a cellular signaling pathway.
Safety, Handling, and Storage
As a laboratory chemical, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid requires careful handling to minimize risk. The following guidelines are based on general safety protocols for related chemical structures.[11][12][13]
Hazard Identification
-
While specific toxicity data is unavailable, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[14]
-
May cause skin, eye, and respiratory tract irritation.[13]
-
It is prudent to handle this compound with the care afforded to all novel research chemicals.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Facilities should be equipped with an eyewash station and a safety shower.[11]
-
Practices: Avoid generating dust.[11] Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]
-
Based on the storage requirements for its ethyl ester precursor (0-8°C), refrigeration may be advisable for long-term stability.[3]
Conclusion
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid stands out as a high-value molecular scaffold with significant potential in modern drug discovery. Its well-defined structure, accessible synthesis, and proven track record as a core component of potent kinase inhibitors make it a compelling starting point for developing next-generation therapeutics. This guide provides the foundational knowledge—from synthesis to potential applications—to empower researchers to effectively utilize this versatile compound in their scientific endeavors.
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ResearchGate. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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PubMed Central. (2016). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Request PDF. Retrieved from [Link]
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ResearchGate. (2008). (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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PubMed Central. (2012). Current status of pyrazole and its biological activities. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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PubMed. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]
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MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
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PubMed. (2008). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Sangon Biotech. (2018). SAFETY DATA SHEET - 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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Biological Activity & Application Guide: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic Acid
[1]
Executive Summary: The "Privileged Scaffold"
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for a diverse array of biological targets.[1] While often utilized as a high-value intermediate for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), the acid itself and its direct derivatives exhibit significant biological potential.
Its pharmacological relevance is anchored in three structural pillars:
-
The Pyrazole Core: A bioisostere for imidazole/pyrrole, facilitating
stacking interactions in enzyme active sites (e.g., COX-2, kinases). -
The 5-Amino & 4-Carboxylic Acid Motifs: These provide a "push-pull" electronic system and critical hydrogen-bonding donors/acceptors, essential for binding to hydrophilic pockets in proteins.[1]
-
The 4-Bromophenyl Tail: The bromine atom enhances lipophilicity (logP) for membrane permeability and offers a specific site for halogen bonding with protein carbonyls, a non-covalent interaction increasingly prized in rational drug design.
Chemical Identity & Synthesis Strategy
Chemical Profile[1][2][3][4][5][6]
-
IUPAC Name: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid[1]
-
Molecular Formula:
-
Key Functionality: Amphoteric nature (basic amine + acidic carboxyl); susceptible to decarboxylation under high thermal stress; precursor to amides, esters, and hydrazides.
Validated Synthesis Protocol
To ensure high purity and yield, a two-step cyclocondensation-hydrolysis pathway is recommended over direct one-pot methods.[1]
Step 1: Cyclocondensation (Formation of the Ester)
-
Reagents: Ethyl 2-cyano-3-ethoxyacrylate + 4-Bromophenylhydrazine hydrochloride.[1]
-
Solvent: Ethanol or Methanol (anhydrous).
-
Catalyst: Sodium acetate (to neutralize the hydrochloride salt) or Triethylamine.
-
Mechanism: Michael addition of the hydrazine to the acrylate followed by nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, leading to cyclization.
Step 2: Hydrolysis (Formation of the Acid)
-
Reagents: 10% NaOH or KOH solution.
-
Conditions: Reflux for 2–4 hours.[1]
-
Workup: Acidification with HCl to precipitate the free acid.
Visualization: Synthesis Workflow
Figure 1: Validated synthetic route for the production of the target pyrazole acid.
Biological Activity Spectrum
Anti-Inflammatory Activity (COX-2/5-LOX Inhibition)
The structural homology between this pyrazole acid and Celecoxib (a sulfonamide-substituted pyrazole) suggests potent anti-inflammatory activity.[1]
-
Mechanism: The pyrazole ring serves as a scaffold to orient the 4-bromophenyl group into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme.[1] The carboxylic acid moiety can form salt bridges with Arg120 in the COX active site, mimicking the binding mode of arachidonic acid.
-
Evidence: Derivatives of 5-amino-pyrazole-4-carboxylic acid have demonstrated significant reduction in serum IL-1β and TNF-α levels in carrageenan-induced edema models.[1][2]
Antimicrobial & Antifungal Potential[8]
-
Target: DNA Gyrase (Bacteria) and Glucosamine-6-phosphate synthase (Fungi).[1]
-
Mechanism: The 5-amino group acts as a hydrogen bond donor.[1] When derivatized into Schiff bases or hydrazones, this scaffold exhibits micromolar inhibitory concentrations (MIC) against S. aureus and E. coli. The bromine atom increases membrane permeability, enhancing efficacy against Gram-positive strains.[1]
Anticancer Activity (Kinase Inhibition)[5]
-
Target: FGFR (Fibroblast Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).[1]
-
Application: While the free acid is less active, its amide derivatives are potent kinase inhibitors. The acid is the critical precursor for generating these libraries. The "5-amino-pyrazole-4-carboxamide" motif is a known ATP-competitive pharmacophore.[1]
Detailed Experimental Protocols
Protocol A: Determination of Anti-Inflammatory Activity (In Vitro COX-2 Inhibition)
This protocol validates the scaffold's ability to inhibit prostaglandin synthesis.
Materials:
-
Ovine COX-2 enzyme.[1]
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).
-
Test Compound: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (dissolved in DMSO).[1]
Step-by-Step Methodology:
-
Preparation: Dilute the test compound in DMSO to prepare a concentration range (0.01 µM to 100 µM). Ensure final DMSO concentration in the assay buffer is <2%.
-
Incubation: Add 10 µL of enzyme (COX-2) and 10 µL of test compound to the reaction buffer (0.1 M Tris-HCl, pH 8.0). Incubate at 25°C for 15 minutes to allow inhibitor binding.[1]
-
Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Termination: Stop reaction by adding 1M HCl.
-
Quantification: Measure PGH2 produced (via reduction to PGF2α) using ELISA or colorimetric peroxidation assay (absorbance at 590 nm).
-
Calculation: Calculate % Inhibition =
. Plot dose-response curve to determine .[1]
Protocol B: Antimicrobial Susceptibility Testing (Disk Diffusion)
Standardized method to assess bioactivity against bacterial strains.
-
Inoculum Prep: Prepare a suspension of S. aureus (ATCC 25923) in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Plating: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate.
-
Compound Loading: Dissolve the pyrazole acid in DMSO (1 mg/mL). Impregnate sterile 6mm filter paper discs with 10 µL, 20 µL, and 50 µL of the solution. Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO).
-
Incubation: Place discs on the agar surface. Invert plates and incubate at 37°C for 24 hours.
-
Readout: Measure the Zone of Inhibition (ZOI) in millimeters using vernier calipers. A ZOI > 10mm indicates significant activity.[1]
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates how specific structural modifications to the 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid scaffold alter its biological target profile.
Figure 2: Structure-Activity Relationship (SAR) map detailing how chemical derivatization shifts the biological utility of the scaffold.
Key Data Summary
| Biological Target | Derivative Type | Key Mechanism | Typical |
| COX-2 | Free Acid / Esters | Competitive binding at active site | 0.5 – 5.0 µM |
| FGFR1 (Kinase) | Carboxamide | ATP-competitive inhibition | < 100 nM |
| S. aureus | Hydrazone / Imine | DNA Gyrase inhibition | 10 – 50 µg/mL |
| Fungal Strains | Pyrazolo-pyrimidine | Ergosterol synthesis interference | 12 – 25 µg/mL |
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link][1]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI Molecules. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link][1]
-
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents. ResearchGate. [Link][1]
-
Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. PubMed. [Link][1]
Mechanism of Action: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid Scaffold
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Privileged Scaffold
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS: varies by salt/ester form, often cited as a core intermediate) is not merely a single drug but a privileged pharmacophoric scaffold . In medicinal chemistry, it serves as the structural anchor for a class of potent kinase inhibitors and agrochemicals.
Its primary biological utility lies in its ability to mimic the adenine ring of ATP, allowing its derivatives to function as ATP-competitive inhibitors against serine/threonine and tyrosine kinases. The carboxylic acid moiety acts as the "synthetic handle," enabling the attachment of diverse "warheads" (amides, ureas) that dictate selectivity for targets such as p38 MAPK , FGFR , Lck , and IRAK4 .
Key Mechanistic Highlights:
-
Primary Mode: ATP-competitive inhibition via Hinge Binding.
-
Key Targets: p38 Mitogen-Activated Protein Kinase (MAPK), Fibroblast Growth Factor Receptor (FGFR).
-
Structural Role: The 5-amino and 4-carbonyl groups form a critical bidentate hydrogen-bonding motif.
Molecular Mechanism of Action
The "Hinge Binder" Hypothesis
The biological activity of this scaffold is governed by its interaction with the hinge region of the kinase ATP-binding pocket. The 5-amino-pyrazole core functions as a donor-acceptor system that mimics the hydrogen bonding pattern of the adenine base of ATP.
-
H-Bond Donor: The exocyclic 5-amino group (-NH₂) acts as a hydrogen bond donor to the backbone carbonyl of a specific hinge residue (e.g., Thr106 in p38 MAPK or Glu residues in other kinases).
-
H-Bond Acceptor: The carbonyl oxygen (derived from the 4-carboxylic acid or its amide derivative) acts as a hydrogen bond acceptor for the backbone amide nitrogen of the hinge.
-
Hydrophobic Anchor: The 1-(4-bromophenyl) group is critical for potency. It orients the molecule by occupying the hydrophobic "back pocket" (often Gatekeeper region) of the enzyme. The bromine atom provides halogen bonding capabilities and steric bulk to induce conformational changes (e.g., "DFG-out" conformation in Type II inhibitors).
Structural Biology: p38 MAPK Inhibition
In the context of p38 MAPK inhibition, derivatives of this acid (often converted to amides or ureas) bind to the unphosphorylated form of the kinase.
-
Selectivity Mechanism: The 4-bromophenyl group exploits the size of the "gatekeeper" residue (Thr106). The scaffold wedges into the hydrophobic pocket adjacent to the ATP site, preventing ATP binding and downstream phosphorylation of substrates like MAPKAPK2 (MK2).
Structural Biology: FGFR Covalent Inhibition
Recent research (2024) indicates that 5-amino-pyrazole-4-carboxamides derived from this acid can act as pan-FGFR inhibitors .[1]
-
Mechanism: They target both wild-type and gatekeeper mutants (e.g., FGFR2 V564F).[1] The mechanism involves reversible or irreversible binding where the amide side chain (synthesized from the acid) positions a reactive group near a cysteine residue in the P-loop or hinge, blocking the catalytic activity required for tumor cell proliferation.
Biological Pathways & Signaling
p38 MAPK Signaling Pathway
Inhibition of p38 MAPK by this scaffold blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). This makes it a high-value target for rheumatoid arthritis and autoimmune therapeutics.
Caption: The p38 MAPK signaling cascade showing the specific intervention point of 5-amino-pyrazole inhibitors at the ATP-binding site of p38.
Experimental Protocols: From Scaffold to Bioactivity
To utilize 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid effectively, it must usually be derivatized. The acid itself has poor cell permeability; the amide or urea derivatives are the active pharmacological agents.
Protocol: Synthesis of Active Amide Derivative
Objective: Convert the carboxylic acid scaffold into a bioactive carboxamide (e.g., for kinase assay).
Reagents:
-
Scaffold: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Amine Partner: Aniline or Benzylamine derivative (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Activation: Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF under nitrogen atmosphere. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15–30 minutes to form the activated ester.
-
Coupling: Add the specific amine partner (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via LC-MS (Look for mass shift: M+Amine-H₂O).
-
Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.
-
Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the target amide.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Key signal: Amide -NH proton at δ 8.0–10.0 ppm.
Protocol: In Vitro p38 MAPK Kinase Assay
Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized derivative.
-
Preparation: Prepare 10 mM stock solution of the inhibitor in DMSO. Serial dilute (1:3) to create a concentration range (e.g., 10 µM to 0.1 nM).
-
Enzyme Mix: In a 384-well plate, add 5 µL of recombinant human p38α MAPK (0.5 nM final) in kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add 2.5 µL of inhibitor dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Initiation: Add 2.5 µL of ATP (at K_m concentration, ~100 µM) and substrate peptide (e.g., GFP-ATF2).
-
Detection: Incubate for 60 minutes. Stop reaction using EDTA-containing detection buffer. Measure phosphorylation using FRET or TR-FRET (e.g., Lance Ultra).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes how modifications to the 4-carboxylic acid position of the 5-amino-1-(4-bromophenyl) scaffold affect biological activity.
| Derivative Type | R-Group (at C4) | Primary Target | IC₅₀ / Activity | Mechanistic Note |
| Free Acid | -COOH | Weak/Inactive | > 10 µM | Poor cell permeability; weak hinge binder due to negative charge repulsion. |
| Simple Amide | -CONH₂ | p38 MAPK | ~ 1–5 µM | Basic hinge binder; lacks hydrophobic reach. |
| Aryl Amide | -CONH-Ph | p38 MAPK / Lck | 50–200 nM | Phenyl ring engages hydrophobic region II; stabilizes binding. |
| Subst. Urea | -CONH-Urea-Ph | p38 MAPK (Type II) | < 10 nM | Urea moiety forms "DFG-out" stabilizing H-bonds; highly potent (e.g., BIRB 796 analogs). |
| Acyl-Hydrazine | -CONH-NH-R | FGFR1-4 | 20–100 nM | Covalent interaction with Cys residues in some variants. |
Synthesis Workflow Visualization
Caption: Synthetic workflow transforming the inert acid scaffold into a potent biological inhibitor.
References
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: European Journal of Medicinal Chemistry, 2024. URL:[Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Source: Journal of Medicinal Chemistry.[2] URL:[Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Source: ACS Medicinal Chemistry Letters. URL:[Link]
-
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. Source: Acta Crystallographica Section E. URL:[Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Source: Journal of Medicinal Chemistry (Columbia University). URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
[1][2]
Executive Summary
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and anti-inflammatory agents.[1][2] Its amphoteric nature—possessing both a basic primary amine and an acidic carboxyl group—presents specific solubility and ionization challenges during characterization.[1][2]
This guide defines the analytical architecture required to validate the identity, purity, and solid-state properties of this compound.[1][2] Special emphasis is placed on the bromine isotope signature in mass spectrometry and the tautomeric/zwitterionic behavior in solution state NMR.[1][2]
Physicochemical Profiling
Understanding the physical state is a prerequisite for selecting appropriate analytical solvents and methods.[1][2]
| Property | Value / Characteristic | Technical Insight |
| Molecular Formula | C₁₀H₈BrN₃O₂ | Exact Mass: 280.98 (⁷⁹Br) / 282.98 (⁸¹Br) |
| Appearance | Yellow to off-white powder | Color intensity often correlates with oxidation of the amine.[1][2][3] |
| Solubility | High: DMSO, DMF, dilute alkaliLow: Water, DCM, Hexane | The compound exists as a zwitterion in neutral water, reducing solubility.[1][2] Dissolves in base via carboxylate formation.[1][2] |
| pKa (Predicted) | COOH: ~3.5 | Acidic mobile phases are required for HPLC retention.[1][2] |
| Melting Point | >190°C (Decomposition likely) | High lattice energy due to intermolecular H-bonding (COOH dimer + NH...N interactions).[1][2] |
Structural Elucidation Suite
The following multi-modal approach provides a self-validating confirmation of structure.
A. Mass Spectrometry (MS) – The Bromine Signature
The most immediate confirmation of the 4-bromophenyl moiety is the isotopic abundance pattern.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred to detect the deprotonated carboxylate
.[1][2] Positive Mode (ESI+) will detect .[1][2] -
Diagnostic Pattern: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2]
B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ is the mandatory solvent due to the compound's polarity and insolubility in CDCl₃.[1][2]
¹H NMR (400 MHz, DMSO-d₆) Expectations:
-
Carboxylic Acid (-COOH): A very broad singlet at 12.0 – 13.0 ppm .[1][2] Often invisible if the sample is wet (exchange with HOD).[1][2]
-
Pyrazole Ring Proton (H-3): A sharp singlet at ~7.6 – 8.0 ppm .[1][2] This is the diagnostic singlet for the pyrazole core.[1][2]
-
Aromatic Protons (4-Bromophenyl): An AA'BB' system appearing as two doublets at ~7.5 – 7.8 ppm (
Hz).[1][2]
¹³C NMR (100 MHz, DMSO-d₆) Key Signals:
C. Infrared Spectroscopy (FT-IR)
Purity Analysis: HPLC Method Development
Standard reverse-phase methods often fail for aminopyrazoles due to peak tailing caused by the basic amine interacting with silanols.[1][2]
Recommended Protocol:
Experimental Protocols
Protocol 1: Sample Preparation for NMR[1]
-
Objective: Obtain high-resolution spectra without aggregation.
-
Step 1: Weigh 5–10 mg of the dry solid into a clean vial.
-
Step 3: Sonicate for 2 minutes. The compound should dissolve completely to form a yellow solution.[1][2]
-
Step 4: Transfer to an NMR tube and acquire spectra immediately to prevent H/D exchange with atmospheric moisture.[1][2]
Protocol 2: Recrystallization (Purification)[1][2]
Visualization of Workflows
Diagram 1: Characterization Logic Flow
This diagram illustrates the decision matrix for validating the compound.[1][2]
Caption: Logical workflow for the structural validation and purity assessment of the target aminopyrazole.
Diagram 2: Mass Spectrometry Isotope Logic
Visualizing the critical bromine signature for identification.[1][2]
Caption: The diagnostic 1:1 isotopic doublet in Mass Spectrometry confirming the presence of a single bromine atom.
References
-
Zia-ur-Rehman, M., et al. (2008).[1][2][5] "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid."[1][2][5][6] Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313.[1][2][5]
- Relevance: Provides crystallographic data and H-bonding patterns for the direct phenyl analog, establishing the expected solid-state behavior (dimeriz
-
Plem, S. C., et al. (2015).[1][2] "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles..." Advances in Chemical Engineering and Science, 5, 239-261.[1][2][7]
- Relevance: Details the synthesis and NMR characterization of the nitrile precursors, which share the core aminopyrazole spectroscopic fe
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 66846971, 1H-pyrazole-4-carboxylic acid." [1][2]
-
Zhou, Y., et al. (2024).[1][2][8] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry.
- Relevance: Establishes the biological context and structural modifications of the 5-aminopyrazole scaffold in drug discovery.
Sources
- 1. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 31037-02-2 Cas No. | Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Matrix Scientific [matrixscientific.com]
- 5. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, identified by the CAS number 438243-87-9 , is a heterocyclic compound of significant interest in the field of medicinal chemistry.[1][2] As a derivative of the 5-aminopyrazole scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance in drug discovery and development.
The strategic placement of the amino, carboxylic acid, and bromophenyl groups on the pyrazole ring offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. The presence of the bromine atom, in particular, provides a handle for further functionalization through various cross-coupling reactions, expanding the chemical space accessible from this versatile intermediate.
Physicochemical Properties
While specific experimental data for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is not extensively reported in publicly available literature, the following table summarizes its key identifiers and calculated properties, along with data for closely related analogs to provide a comparative context.
| Property | Value for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Analog Data |
| CAS Number | 438243-87-9 | - |
| Molecular Formula | C₁₀H₈BrN₃O₂ | C₁₀H₉N₃O₂ (for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)[3] |
| Molecular Weight | 282.10 g/mol | 203.19 g/mol (for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)[3] |
| Appearance | Expected to be a solid | Solid (for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)[3] |
| Melting Point | Not reported | 183-188 °C (dec.) (for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid) |
| Solubility | Not reported | - |
Synthesis and Purification
The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid can be logically achieved through a two-step process starting from commercially available reagents. The general strategy involves the construction of the pyrazole ring system followed by the hydrolysis of a carboxylic acid ester precursor.
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and 4-bromophenylhydrazine. This is a common and efficient method for the formation of 5-aminopyrazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl ester intermediate.[4]
Step 2: Hydrolysis to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Reaction Setup: Suspend the ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), in a round-bottom flask.
-
Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, typically 2-4 hours). The starting material should fully dissolve as the reaction progresses.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If any unreacted starting material is present, it can be removed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 2N HCl) until the pH is acidic (pH 3-4). The carboxylic acid product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to afford the pure 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.
Applications in Drug Discovery
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability.
Core Scaffold for Bioactive Molecules
Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities, making them attractive starting points for drug discovery programs. These activities include:
-
Anticancer: Many pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.
-
Anti-inflammatory: Some 5-aminopyrazole analogs have shown potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
-
Antimicrobial and Antiviral: The pyrazole nucleus is present in several compounds with demonstrated activity against bacteria, fungi, and viruses.
The title compound, with its carboxylic acid and amino functionalities, is well-suited for the construction of compound libraries through techniques like amide coupling and other functional group transformations.
Potential as Kinase Inhibitors
A significant area of interest for 5-aminopyrazole derivatives is their role as kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, mimicking the hinge-binding motifs of many known kinase inhibitors. The 1-aryl substituent can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity.
Illustrative Kinase Inhibitor Binding Diagram
Caption: Putative binding mode of a 5-aminopyrazole inhibitor.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is advised.
-
Skin and Body Protection: A lab coat and appropriate clothing to prevent skin contact should be worn.
General Handling Precautions:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.
References
-
5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carboxylic Acid - Cas No: 438243-87-9 at Best Price in Mumbai - Tradeindia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011, February 9). Retrieved January 31, 2026, from [Link]
Sources
- 1. 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carboxylic Acid - Cas No: 438243-87-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid [cymitquimica.com]
- 4. 138907-71-8 Cas No. | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Matrix Scientific [matrixscientific.com]
Knorr pyrazole synthesis for 5-aminopyrazole derivatives
Title: Precision Engineering of the 5-Aminopyrazole Scaffold: A Technical Guide to the Modified Knorr Synthesis
Executive Summary
The 5-aminopyrazole moiety acts as a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., p38 MAPK, Btk) and GPCR ligands. While the classical Knorr synthesis condenses hydrazines with 1,3-dicarbonyls to yield pyrazoles, the synthesis of 5-aminopyrazoles requires a specific modification: the condensation of
This guide provides a rigorous technical analysis of this transformation, moving beyond basic recipe-following to explore the mechanistic levers—sterics, electronics, and thermodynamics—that control reaction outcomes.
Part 1: Mechanistic Underpinnings
The synthesis of 5-aminopyrazoles is a cyclocondensation reaction.[1] Unlike the standard Knorr reaction which forms two C-N bonds via carbonyl condensation, this variant relies on the nucleophilic attack on a nitrile carbon to generate the exocyclic amine.
The Reaction Pathway
-
Initial Condensation: The hydrazine nucleophile attacks the ketone carbonyl of the
-ketonitrile.[2] This is typically the most electrophilic site, especially under acid catalysis. -
Hydrazone Formation: Elimination of water yields a hydrazone intermediate.
-
Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (C
N).[2] -
Tautomerization: The resulting imine intermediate tautomerizes to form the stable aromatic 5-aminopyrazole system.
Part 2: The Regioselectivity Challenge
When using substituted hydrazines (
The "Fandrick Effect" (Thermodynamic vs. Kinetic Control): Research by Boehringer Ingelheim (Fandrick et al.) has elucidated that regioselectivity is not merely a function of nucleophilicity but of reversibility.
-
Kinetic Control: The substituted nitrogen of an alkyl hydrazine is electronically more nucleophilic (inductive effect). However, it is sterically hindered.[3]
-
Thermodynamic Control: The 5-amino isomer is generally the thermodynamic product. Under neutral or acidic reflux conditions, even if the "wrong" hydrazone forms initially, the reaction can equilibrate to the more stable intermediate before cyclization.
Decision Matrix for Regiocontrol:
| Variable | Condition | Outcome | Mechanistic Driver |
| Hydrazine Type | Aryl Hydrazines | 5-Amino Major | The unsubstituted NH is more nucleophilic due to resonance deactivation of the aryl-NH. |
| Hydrazine Type | Alkyl Hydrazines | Mixed / 5-Amino | Steric bulk on R hinders attack at the ketone; favors attack by unsubstituted |
| Solvent/Catalyst | Ethanol / Reflux (Neutral) | 5-Amino (High Selectivity) | Thermodynamic equilibration allows the most stable hydrazone to cyclize. |
| Solvent/Catalyst | Ethanol / NaOEt (Basic) | 3-Amino (Possible) | Irreversible deprotonation can trap the kinetic adduct (attack by substituted NH). |
Part 3: Optimized Experimental Protocols
Protocol A: The "Thermodynamic" Standard (Reflux)
Best for: Scale-up, aryl hydrazines, and bulky alkyl hydrazines where 5-amino isomer is desired.
-
Reagent Prep: Dissolve 1.0 eq of
-ketonitrile in absolute ethanol (0.5 M concentration). -
Addition: Add 1.1 eq of the substituted hydrazine hydrochloride.
-
Catalysis: Add 0.1 eq of Glacial Acetic Acid. Reason: Buffers the reaction and assists in carbonyl activation without fully protonating the hydrazine.
-
Reaction: Reflux at 78°C for 4–12 hours. Monitor by LCMS (look for disappearance of nitrile peak ~2200 cm⁻¹ in IR if available).
-
Workup:
-
Cool to room temperature.[4]
-
Many 5-aminopyrazoles will crystallize directly upon cooling.
-
If no precipitate: Concentrate to 20% volume, add diethyl ether or cold water to induce precipitation.
-
Filter and wash with cold EtOH/Water (1:1).
-
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, difficult substrates, and rapid optimization.
-
Vessel Loading: In a 10 mL microwave vial, combine:
-
1.0 mmol
-ketonitrile. -
1.2 mmol Hydrazine hydrate (or salt).
-
3 mL Ethanol/Water (3:1). Reason: Water improves microwave absorption and solubility of hydrazine salts.
-
-
Irradiation: Heat to 140°C for 10 minutes (High Absorption setting).
-
Purification:
-
Decant the reaction mixture into ice water (10 mL).
-
The product typically precipitates as a solid.
-
Yields are often 15-20% higher than reflux due to minimized thermal degradation time.
-
Part 4: Troubleshooting & Optimization
Problem 1: "Oiling Out" (Product forms a gum)
-
Cause: Presence of unreacted hydrazine or oligomers.
-
Solution: Trituration. Decant the supernatant solvent. Add a non-polar solvent (Hexanes or MTBE) to the gum and sonicate vigorously. This removes impurities and forces the pyrazole to crystallize.
Problem 2: Regioisomer Contamination (Mixture of 3-amino and 5-amino)
-
Diagnosis: Two peaks in HPLC with identical Mass (M+1).
-
Validation: Use NOE (Nuclear Overhauser Effect) NMR .
-
5-amino isomer: Strong NOE correlation between the N-Substituent protons and the C-4 pyrazole proton.
-
3-amino isomer: No NOE between N-Substituent and C-4 proton (too distant).
-
-
Fix: Switch solvent to Acetic Acid (reflux). The harsh acidic environment promotes rapid equilibration to the thermodynamic (5-amino) product.
Part 5: References
-
Fandrick, K. R., et al. (2015).[3] "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." The Journal of Organic Chemistry.
-
Core Reference for Regioselectivity Mechanism.
-
-
Aggarwal, R., et al. (2018).[1] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Chemistry Central Journal.
-
Comprehensive review of applications and fused-ring synthesis.
-
-
Quiroga, J., et al. (2008). "Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones." Bioorganic & Medicinal Chemistry Letters.
-
Source for microwave protocols.
-
-
Bagley, M. C., et al. (2006). "A new one-step synthesis of 5-aminopyrazoles." Synlett.
-
Validation of one-step condensation methods.
-
-
Katritzky, A. R., et al. (2010). "Synthesis of 5-amino-1-arylpyrazoles." Arkivoc.
-
Foundational heterocyclic chemistry reference.
-
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery
Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][3][4] The metabolic stability of the pyrazole ring further enhances its attractiveness as a core structural motif in the design of novel therapeutics.[1] This guide delves into the untapped potential of a specific, highly functionalized pyrazole derivative: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid . We will explore its synthetic accessibility, propose promising therapeutic applications based on established activities of analogous structures, and provide detailed experimental workflows for its evaluation as a drug discovery starting point.
The Molecule in Focus: Structural Features and Synthetic Strategy
The structure of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid presents several key features for medicinal chemistry exploration. The 5-amino group can act as a crucial hydrogen bond donor, while the 4-carboxylic acid provides a handle for further derivatization or can participate in interactions with target proteins. The 1-(4-bromophenyl) substituent offers a site for modification to modulate potency, selectivity, and pharmacokinetic properties.
Proposed Synthesis Pathway
A plausible and efficient synthesis of the title compound can be envisioned through a multi-step process, commencing with readily available starting materials. The following protocol is a proposed route based on established methodologies for the synthesis of similar 5-aminopyrazole derivatives.[5][6][7]
Caption: Proposed synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
-
Step 1: Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate.
-
To a solution of 4-bromophenylhydrazine (1.0 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole ester.
-
-
Step 2: Hydrolysis to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.
-
Suspend the ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid to a pH of approximately 4-5.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Potential Therapeutic Applications: Targeting Kinase Signaling Pathways
The 5-aminopyrazole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[8][9] Based on the structural similarity to known inhibitors, two particularly promising therapeutic targets for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives are Fibroblast Growth Factor Receptors (FGFRs) and p38 Mitogen-Activated Protein (MAP) Kinase.
Application as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[10] Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for oncology drug discovery.[11] Notably, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully developed as potent pan-FGFR covalent inhibitors.
Caption: Proposed inhibition of the FGFR signaling pathway.
Experimental Workflow: Screening for FGFR Inhibition
A robust screening cascade is essential to evaluate the potential of our lead compound as an FGFR inhibitor.
Caption: Drug discovery workflow for FGFR inhibitors.
Protocol: Biochemical FGFR2 Kinase Inhibitor Screening Assay [1][12]
This protocol is adapted from commercially available kits for the rapid and sensitive evaluation of FGFR2 inhibitors.
-
Reagent Preparation:
-
Prepare a 2X stock solution of the test compound (5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid) and a positive control inhibitor in kinase assay buffer.
-
Prepare a solution of recombinant FGFR2 enzyme and the substrate (e.g., poly(Glu, Tyr)) in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 25 µL of the 2X test compound or control solution to the wells of a 96-well plate.
-
Initiate the reaction by adding 25 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent containing a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Application as p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.[13] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[13] A series of 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38 MAP kinase.
Caption: Proposed inhibition of the p38 MAP kinase signaling pathway.
Protocol: Nonradioactive p38 MAP Kinase Assay [14]
This cell-based assay measures the activity of p38 MAP kinase by detecting the phosphorylation of its substrate, ATF-2.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., NIH-3T3) in 96-well plates.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the p38 MAP kinase pathway by exposing the cells to a stressor (e.g., UV radiation or anisomycin).
-
-
Immunoprecipitation of p38 MAP Kinase:
-
Lyse the cells and incubate the cell extracts with an immobilized anti-phospho-p38 MAPK antibody to immunoprecipitate the activated kinase.
-
-
In Vitro Kinase Assay:
-
Wash the immunoprecipitated kinase and resuspend in a kinase reaction buffer containing ATP and a recombinant ATF-2 substrate.
-
Incubate at 30°C to allow for the phosphorylation of ATF-2.
-
-
Detection by Western Blotting:
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for phospho-ATF-2.
-
Detect the signal using a secondary antibody conjugated to a reporter enzyme.
-
Quantify the band intensities to determine the inhibitory effect of the compound.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid will provide a baseline for its activity. Subsequent lead optimization will involve systematic modifications of its structure to improve potency, selectivity, and drug-like properties.[2][15]
Table 1: Proposed Modifications and Expected Outcomes
| Position of Modification | Proposed Modification | Rationale and Expected Outcome |
| 4-Carboxylic Acid | Amide formation with a library of amines | Explore interactions with the solvent-exposed region of the kinase active site; improve cell permeability. |
| Esterification | Prodrug strategy to enhance bioavailability. | |
| 1-(4-bromophenyl) | Replacement of bromine with other halogens (Cl, F) | Modulate electronic properties and potential for halogen bonding. |
| Introduction of small alkyl or alkoxy groups | Probe for additional hydrophobic interactions. | |
| Replacement with other aryl or heteroaryl rings | Explore different binding modes and improve selectivity. | |
| 5-Amino Group | Acylation or sulfonylation | Investigate the importance of the hydrogen bond donor capability. |
Conclusion and Future Directions
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its straightforward synthesis and the well-documented importance of the 5-aminopyrazole scaffold provide a solid foundation for a successful drug discovery program. The proposed experimental workflows for evaluating its potential as an FGFR and p38 MAP kinase inhibitor offer a clear path forward for researchers in the field. Through systematic SAR studies and lead optimization, this core structure holds the potential to be transformed into a preclinical candidate with significant therapeutic value.
References
-
p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved February 11, 2026, from [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. Retrieved February 11, 2026, from [Link]
-
FGFR2 Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. Retrieved February 11, 2026, from [Link]
-
Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). Future Medicinal Chemistry. Retrieved February 11, 2026, from [Link]
-
FGFR2 Assay Kit. (n.d.). BPS Bioscience. Retrieved February 11, 2026, from [Link]
-
Human FGFR3 Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved February 11, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). National Institutes of Health. Retrieved February 11, 2026, from [Link]
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. (n.d.). JOCPR. Retrieved February 11, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.). Google Patents.
-
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]
-
Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). PubMed. Retrieved February 11, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2022). National Institutes of Health. Retrieved February 11, 2026, from [Link]
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. Retrieved February 11, 2026, from [Link]
Sources
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- 2. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
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- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 15. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid: A Versatile Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
This guide explores the synthesis, properties, and, most importantly, the prospective applications of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in material science. While direct, extensive research on this specific molecule is emerging, its structural components—a pyrazole carboxylic acid backbone, an amino functional group, and a bromophenyl substituent—point to significant potential in creating highly functional materials. By examining analogous structures and the fundamental chemistry of its moieties, we can construct a comprehensive overview of its likely utility, particularly in the realm of metal-organic frameworks (MOFs).
Introduction: The Molecular Architecture and Its Potential
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring several key functional groups that make it a highly attractive building block, or "linker," for coordination polymers and MOFs.[1] The pyrazole ring, combined with the carboxylic acid and amino groups, provides multiple coordination sites for metal ions. The bromophenyl group serves as a strategic site for post-synthetic modification, allowing for the fine-tuning of the final material's properties. Pyrazole derivatives are known for their wide range of applications, from pharmaceuticals to commercially important dyestuffs.[2][3]
The strategic placement of these functional groups allows for the design of materials with tailored porosity, catalytic activity, and selective adsorption capabilities. The inherent properties of pyrazole-based linkers can lead to the formation of robust frameworks with high thermal and chemical stability.[4]
Synthesis and Structural Characteristics
General Synthesis Pathway
The synthesis of 5-amino-1-aryl-1H-pyrazole derivatives is well-established. A common route involves the reaction of an aryl hydrazine with a functionalized three-carbon precursor.[5] For the title compound, this would typically involve the condensation of (4-bromophenyl)hydrazine with a suitable derivative of 2-cyano-3-ethoxyacrylic acid, followed by hydrolysis of the resulting nitrile or ester to the carboxylic acid.
A potential synthesis route is outlined below:
Caption: A plausible synthetic route to the title compound.
Structural Analysis
The crystal structure of the closely related 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals that the pyrazole ring is nearly coplanar with the amino and carboxyl groups, a conformation stabilized by an intramolecular hydrogen bond.[2] The phenyl group is twisted relative to this plane.[2] This spatial arrangement is crucial as it dictates how the molecule will assemble in a larger framework. The molecules are known to form two-dimensional sheets through intermolecular hydrogen bonds, including the classic carboxylic acid dimer motif.[2] It is expected that the bromo-substituted version would exhibit similar structural characteristics, with the bromine atom providing an additional site for intermolecular interactions or post-synthetic functionalization.
Prospective Applications in Material Science: Focus on Metal-Organic Frameworks (MOFs)
The most promising application for this pyrazole derivative is as an organic linker in the synthesis of MOFs. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. Their high porosity and tunable nature make them ideal for various applications.[6]
Design Principles of MOFs Using the Title Compound
The bifunctional nature of the carboxylic acid and amino groups allows for strong coordination to metal centers, forming a stable framework. The pyrazole ring itself can also participate in coordination, leading to diverse structural possibilities. The bromophenyl group offers a key advantage: it can be used for post-synthetic modification, where the bromine atom is replaced with other functional groups to alter the MOF's properties after its initial synthesis.
Caption: Schematic of MOF assembly using the title compound as a linker.
Potential Applications of Derived MOFs
-
Gas Storage and Separation: The tunable pore size and chemical environment within MOFs make them excellent candidates for storing gases like hydrogen and methane, and for separating gas mixtures such as CO2 from flue gas. The amino groups within the pores can enhance the selectivity for CO2.
-
Catalysis: MOFs can serve as heterogeneous catalysts. The metal nodes can act as catalytic sites, or catalytic moieties can be incorporated into the organic linkers. The bromophenyl group could be functionalized with a catalytically active group.
-
Sensing: The luminescence properties of some MOFs can be modulated by the presence of certain analytes, making them useful for chemical sensing. The electronic properties of the bromophenyl group could be exploited for this purpose.
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of drug molecules.
Experimental Protocol: Hypothetical Synthesis of a Zinc-Based MOF
This section provides a prospective, step-by-step methodology for the synthesis of a MOF using 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid as the linker. This protocol is based on established methods for similar pyrazole-based MOFs.
Objective: To synthesize a zinc-based MOF (Zn-ABPPC) using 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (H2ABPPC).
Materials:
-
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (H2ABPPC)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of H2ABPPC in 10 mL of DMF. In a separate vial, dissolve 0.1 mmol of Zn(NO3)2·6H2O in 5 mL of DMF.
-
Mixing: Combine the two solutions in the first vial.
-
Solvothermal Synthesis: Cap the vial tightly and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours.
-
Cooling and Isolation: Allow the oven to cool to room temperature naturally. Colorless crystals of the MOF should have formed. Decant the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Activation: Dry the crystals under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
Characterization Data (Expected)
The resulting material would be characterized using various techniques to confirm its structure and properties.
| Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern confirming the crystalline structure. |
| Thermogravimetric Analysis (TGA) | High thermal stability, likely stable up to 350-400 °C. |
| N2 Adsorption-Desorption | A Type I isotherm, indicating a microporous material with a high surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the C=O stretch of the carboxylic acid and appearance of symmetric and asymmetric COO- stretches, confirming coordination to the metal center. |
Future Outlook
The use of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in material science, particularly in the synthesis of MOFs, holds considerable promise. Future research should focus on the actual synthesis and characterization of materials derived from this linker. Exploring post-synthetic modification reactions at the bromine site will be a key area of investigation to create a library of functional materials with tailored properties for specific applications in catalysis, sensing, and gas separation. The synergy between the different functional groups within this single molecule provides a rich platform for the design of next-generation advanced materials.
References
-
Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E64, o1312–o1313. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]
- Google Patents. EP0053698B1 - 5-amino-1-phenylpyrazole-4-carboxylic acids, process for their preparation, herbicides containing them and their use as herbicides.
-
ResearchGate. Bromination of pyrazole derivatives. Available at: [Link]
-
Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Available at: [Link]
-
Nature Communications. Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Available at: [Link]
-
ResearchGate. Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review. Available at: [Link]
-
ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available at: [Link]
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
-
MDPI. Metal–Organic Framework Hybrid Materials and Their Applications. Available at: [Link]
-
Fekkar, F. Z., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3748. Available at: [Link]
-
Bentham Science. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
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- 4. Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Pyrazole Derivatives
Introduction: The Enduring Relevance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1] The continued interest in this scaffold fuels the development of novel and efficient synthetic methodologies. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust experimental setups for synthesizing pyrazole derivatives, underpinned by mechanistic insights and practical, field-proven protocols.
Strategic Approaches to Pyrazole Synthesis: A Mechanistic Overview
The synthesis of the pyrazole core predominantly relies on the construction of the five-membered ring through cyclocondensation reactions. The most classical and widely adopted method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] However, a multitude of other strategies have emerged, offering advantages in terms of regioselectivity, substrate scope, and reaction conditions.
Core Synthetic Strategies:
-
Cyclocondensation of 1,3-Dicarbonyls and Hydrazines (Knorr Synthesis): This foundational method forms the pyrazole ring by reacting a β-dicarbonyl compound with hydrazine or its derivatives.[2][3][4] The reaction typically proceeds under acidic or basic catalysis and offers a straightforward route to a wide range of substituted pyrazoles.[3] The choice of reaction conditions can influence the regioselectivity when unsymmetrical dicarbonyls are used.[4]
-
[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne or alkene.[1] This method is particularly useful for accessing specific substitution patterns that may be difficult to achieve through condensation reactions.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to pyrazole synthesis by combining three or more starting materials in a single pot.[5] These reactions often proceed with high convergence and can generate complex molecular architectures in a single step.
-
Green Chemistry Approaches: Recognizing the need for sustainable synthetic methods, recent research has focused on developing environmentally friendly protocols.[6][7] These include the use of water as a solvent, microwave-assisted synthesis, and the application of reusable catalysts like nano-ZnO.[1][6][8]
Visualizing the Synthetic Workflow
The general experimental workflow for pyrazole synthesis, from starting materials to the final characterized product, is depicted below. This process highlights the key stages of reaction setup, monitoring, work-up, purification, and characterization.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Precision Molecular Docking of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic Acid
Targeting Cyclooxygenase-2 (COX-2) with Halogen-Aware Protocols
Executive Summary
This guide details the molecular docking protocol for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid , a "privileged scaffold" in medicinal chemistry. While widely used as an intermediate for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), the core structure itself possesses significant binding potential against Cyclooxygenase-2 (COX-2) due to its structural homology with Celecoxib.
Critical Technical Insight: Standard docking protocols often fail to accurately predict the binding pose of this molecule because they treat the bromine atom as a purely hydrophobic sphere. This protocol integrates halogen bonding (
Chemical Context & Pharmacophore Analysis[1][2]
The subject molecule contains three distinct pharmacophoric features that dictate the docking strategy:
-
Pyrazole Core: A rigid scaffold that orients functional groups.
-
C4-Carboxylic Acid: A hydrophilic headgroup capable of forming salt bridges or strong H-bonds (typically deprotonated at pH 7.4).
-
N1-(4-Bromophenyl) Tail: The critical lipophilic moiety. The bromine atom here is not merely hydrophobic; it possesses a localized region of positive electrostatic potential (the
-hole) along the C-Br bond axis, allowing it to act as a Lewis acid against backbone carbonyls (Lewis bases).
Visualizing the Biological Pathway
The following diagram illustrates the downstream effects of successfully docking this inhibitor into the COX-2 enzyme, blocking the conversion of Arachidonic Acid.
Caption: Mechanism of Action.[1] The ligand competes with Arachidonic Acid for the COX-2 hydrophobic channel, halting prostaglandin synthesis.
Experimental Protocol
Phase 1: Target Selection and Preparation
Objective: Prepare a receptor structure that accommodates the bulky bromophenyl group.
-
Selection: Use PDB ID: 3LN1 (COX-2 complexed with Celecoxib).
-
Rationale: Celecoxib shares the N1-phenyl-pyrazole scaffold. This crystal structure is already in an "open" conformation suitable for this class of ligands.
-
-
Preparation Steps:
-
Clean: Remove chains B, C, and D (if tetramer). Retain Chain A.
-
Solvent: Remove all water molecules except those bridging the ligand and Arg120 (if present), though for this specific scaffold, full dehydration is usually acceptable.
-
Protonation: Add polar hydrogens.
-
Charge Assignment: Apply Kollman united atom charges.
-
His/Gln/Asn Flip: Optimize orientation using a network of H-bonds (e.g., using MolProbity or Schrödinger PrepWizard).
-
Phase 2: Ligand Construction & Optimization (Critical)
Objective: Generate a 3D conformation that accurately represents the electrostatic potential of the Bromine atom.
-
Structure Generation: Build the 2D structure and convert to 3D.
-
Ionization: At physiological pH (7.4), the carboxylic acid (COOH) will be deprotonated (
).-
Note: If using a flexible docking program, ensure the carboxylate oxygens are defined as equivalent.
-
-
Energy Minimization: Minimize using the MMFF94 force field (steepest descent, 5000 steps).
-
Halogen Bond Definition:
-
Standard Docking (AutoDock Vina): The Br atom is treated as a large hydrophobic sphere.
-
Advanced Docking (Vina-XB / Gold): You must explicitly define the Br atom as a potential halogen bond donor. If using AutoDock 4.2, edit the parameter file to decrease the VdW radius of Br slightly to allow closer approach to carbonyl oxygens (mimicking the
-hole).
-
Phase 3: Grid Generation
Define the search space (Grid Box) centered on the active site.
-
Center Coordinates (Based on PDB 3LN1):
-
X: 28.50
-
Y: -22.10
-
Z: -14.20
-
-
Dimensions:
Å. -
Rationale: This box covers the hydrophobic channel (for the bromophenyl tail) and the hydrophilic entrance (for the carboxylate).
Phase 4: Docking Execution Workflow
The following diagram outlines the computational pipeline.
Caption: Computational workflow from raw structure retrieval to interaction profiling.
Data Analysis & Interpretation
Scoring and Affinity
For this scaffold, a binding affinity (Free Energy of Binding,
Interaction Checklist
To validate the pose, verify the presence of these specific interactions using visualization software (PyMOL, Chimera, or Discovery Studio):
| Interaction Type | Ligand Atom | Residue (COX-2) | Distance Criteria | Biological Role |
| Salt Bridge / H-Bond | Carboxylate ( | Arg120 / Tyr355 | < 3.0 Å | Anchors ligand at the channel entrance (Gatekeeper). |
| Halogen Bond | Bromine (Br) | Ser530 (Backbone O) | < 3.5 Å, Angle ~160-180° | Specificity filter; mimics Arachidonic acid binding. |
| Hydrophobic ( | Pyrazole Ring | Phe518 | Centroid < 4.5 Å | Stabilizes the core scaffold. |
| H-Bond | 5-Amino Group ( | Gln192 / His90 | < 3.2 Å | Auxiliary stabilization. |
Validation (Self-Check)
-
Redocking Control: Before docking your ligand, extract Celecoxib from 3LN1 and redock it.
-
Success Metric: The RMSD between your docked Celecoxib and the crystal Celecoxib must be < 2.0 Å . If it is > 2.0 Å, your grid box or protein preparation is incorrect.
Troubleshooting Common Issues
-
Ligand fails to dock deep into the pocket:
-
Cause: The side chain of Arg120 might be obstructing the path.
-
Solution: Treat Arg120 as a flexible residue during docking (Flexible Sidechain Docking) to allow the carboxylate to squeeze past and form the salt bridge.
-
-
Positive Binding Energy:
-
Cause: Severe steric clash.
-
Solution: Check the protonation state of the 5-Amino group. It should be neutral (
), not protonated ( ), as the latter may clash or repel nearby residues depending on the local environment.
-
References
-
RCSB Protein Data Bank. (2010). Crystal Structure of Cyclooxygenase-2 (COX-2) bound to Celecoxib (PDB: 3LN1). [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
Abdel-Aziz, A. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: molecular insights and scoring functions. Protein Science. [Link]
Sources
Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Introduction: The Rationale for Investigating 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid as a Novel Anti-Inflammatory Agent
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in anti-inflammatory research. While specific data on this particular molecule is not yet prevalent in the literature, its structural features—namely the 5-aminopyrazole core, the 4-bromophenyl substituent at the N1 position, and the carboxylic acid group—suggest a strong rationale for its investigation as a novel anti-inflammatory agent. The 5-aminopyrazole moiety is a key building block for many biologically active compounds, and the bromophenyl group can influence pharmacokinetic properties and binding interactions.[7][8]
These application notes will detail robust in vitro and in vivo protocols to systematically evaluate the anti-inflammatory efficacy of this compound and to elucidate its potential mechanism of action. The experimental designs emphasize scientific integrity, with integrated controls and clear causal explanations for each step, empowering researchers to generate reliable and reproducible data.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of an uncharacterized compound's anti-inflammatory potential is best conducted using well-established in vitro cell-based models. These assays are cost-effective, have high throughput, and can provide valuable mechanistic insights. The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for these initial studies, as macrophages play a central role in the inflammatory response.
Assessment of Pro-Inflammatory Mediator Production in LPS-Stimulated Macrophages
Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The ability of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.
Experimental Workflow:
Caption: In Vitro Anti-Inflammatory Screening Workflow.
Protocol 1: Measurement of Nitric Oxide (NO) Production using the Griess Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in DMSO. Further dilute in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
-
Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the supernatant.
-
ELISA: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for commercially available kits.
Self-Validation and Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells treated with LPS and vehicle.
-
Reference Compound: A known anti-inflammatory drug, such as Dexamethasone or a known COX inhibitor, should be tested in parallel.
-
Cell Viability Assay: Concurrently perform an MTT or LDH assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the compound.
| Parameter | Assay | Expected Outcome with Active Compound |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent decrease in nitrite concentration. |
| TNF-α, IL-6, IL-1β | ELISA | Dose-dependent decrease in cytokine concentrations. |
| Cell Viability | MTT/LDH Assay | No significant decrease in cell viability at effective concentrations. |
Investigation of the Mechanism of Action: Western Blot Analysis of Inflammatory Signaling Pathways
Scientific Rationale: Many anti-inflammatory compounds exert their effects by modulating key intracellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of the inflammatory response. Investigating the effect of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid on these pathways can provide crucial mechanistic insights. Some pyrazole derivatives have been shown to inhibit p38 MAP kinase.[9]
Signaling Pathway Overview:
Caption: Key Inflammatory Signaling Pathways.
Protocol 3: Western Blot Analysis
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound at its effective, non-toxic concentration, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and IκBα, as well as antibodies for iNOS and COX-2. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Interpretation:
-
A decrease in the phosphorylation of p38, ERK, JNK, or IκBα in the presence of the compound would suggest its involvement in modulating the MAPK or NF-κB pathways, respectively.
-
A reduction in the expression of iNOS and COX-2 proteins would correlate with the findings from the Griess assay and further support the anti-inflammatory activity.
| Target Protein | Expected Outcome with Active Compound |
| Phospho-p38/ERK/JNK | Decreased phosphorylation levels. |
| Phospho-IκBα | Decreased phosphorylation, indicating inhibition of NF-κB activation. |
| iNOS, COX-2 | Decreased protein expression. |
| β-actin (Loading Control) | No change in expression across all samples. |
Part 2: In Vivo Assessment of Anti-Inflammatory Efficacy
Following promising in vitro results, it is crucial to evaluate the efficacy of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in a living organism. The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.[10][11]
Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic acute inflammatory response. The initial phase is characterized by the release of histamine and serotonin, while the later phase (after 1 hour) is associated with the production of prostaglandins and mediated by neutrophils.[3][12] Inhibition of paw edema in this model is a strong indication of anti-inflammatory activity.
Experimental Workflow:
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Protocol 4: Carrageenan-Induced Paw Edema
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (Carrageenan + Vehicle).
-
Group 3: Reference drug (e.g., Indomethacin, 10 mg/kg).
-
Groups 4-6: Test compound at three different doses (e.g., 25, 50, 100 mg/kg).
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Calculation:
-
Edema Volume = Vt - V₀
-
Percentage Inhibition of Edema = [(Edema Volume of Control - Edema Volume of Treated) / Edema Volume of Control] x 100
-
Expected Results:
| Group | Expected Paw Edema |
| Vehicle Control | No significant edema. |
| Positive Control | Significant increase in paw volume over 4 hours. |
| Reference Drug | Significant, dose-dependent reduction in paw edema. |
| Test Compound | A dose-dependent reduction in paw edema would indicate in vivo anti-inflammatory activity. |
Conclusion and Future Directions
These application notes provide a structured and scientifically rigorous framework for the initial investigation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid as a potential anti-inflammatory agent. The described protocols will enable researchers to:
-
Quantify the in vitro anti-inflammatory activity by measuring the inhibition of key pro-inflammatory mediators.
-
Gain insights into the potential mechanism of action by examining its effects on critical inflammatory signaling pathways.
-
Assess its in vivo efficacy in a well-established model of acute inflammation.
Positive results from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., kinase profiling, receptor binding assays), pharmacokinetic and toxicology profiling, and evaluation in chronic models of inflammation (e.g., adjuvant-induced arthritis). The pyrazole scaffold continues to be a rich source of novel therapeutics, and a systematic evaluation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid may lead to the development of a new and effective treatment for inflammatory diseases.
References
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Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]
-
Zhou, Y., Chen, Y., & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Jeon, Y. K., et al. (2011). Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. The Journal of Immunology, 186(6), 3686-3696. [Link]
-
Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]
-
Gambera, G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1699. [Link]
- Rosse, J. S. (1973). U.S. Patent No. 3,760,084. Washington, DC: U.S.
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Request PDF. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
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de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 137, 149-156. [Link]
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Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1679. [Link]
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Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S2), 8281-8289. [Link]
-
El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 64. [Link]
-
Abdel-Aziz, M., & Abuo-Rahma, G. E. D. A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 594. [Link]
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Chikhale, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6333. [Link]
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Li, K., et al. (2022). Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. Journal of Orthopaedic Translation, 38, 106-116. [Link]
-
Request PDF. (2013). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1489-1501. [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
-
da Silva, A. C. S., et al. (2023). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels. Canadian Journal of Physiology and Pharmacology, 101(5), 216-225. [Link]
-
Kumar, S., & Saini, M. S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-19. [Link]
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Li, K., et al. (2022). Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. Journal of Orthopaedic Translation, 38, 106-116. [Link]
-
Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1679. [Link]
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- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of Agrochemicals with 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of agrochemicals utilizing 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid as the active ingredient (AI). This document outlines the rationale behind formulation choices, detailed protocols for various formulation types, and methods for quality control and stability testing.
Introduction to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in Agrochemicals
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of chemicals. Pyrazole derivatives have demonstrated a wide range of biological activities and are integral to the development of numerous commercial pesticides, including herbicides, fungicides, and insecticides.[1][2] The unique substitution pattern of this molecule, featuring an amino group, a carboxylic acid, and a bromophenyl moiety, offers multiple sites for biological interaction and presents specific challenges and opportunities in formulation development.
The carboxylic acid group imparts a degree of acidity to the molecule, which must be considered when selecting co-formulants to avoid undesirable reactions. The bromophenyl group contributes to the molecule's lipophilicity, influencing its solubility in various solvents. Understanding these physicochemical properties is paramount to designing stable and efficacious agrochemical formulations.
Strategic Approaches to Formulation Development
The primary goal of formulation is to deliver the active ingredient to the target pest in a biologically active form. The choice of formulation type depends on several factors, including the physicochemical properties of the AI, the intended application method, and the target crop and pest. For 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, which is a solid with low water solubility, the most suitable formulation types are Suspension Concentrates (SC), Emulsifiable Concentrates (EC) (if a suitable ester derivative is used), and Wettable Powders (WP).
Caption: Formulation strategy based on AI properties.
Suspension Concentrate (SC) Formulation
Suspension concentrates are stable dispersions of solid active ingredients in a liquid, typically water.[3] This formulation type is well-suited for water-insoluble active ingredients like 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.
Rationale for Component Selection
A successful SC formulation prevents the settling and agglomeration of AI particles, ensuring a homogenous product that is easily diluted in the spray tank.[4]
-
Wetting Agents: These surfactants are crucial for reducing the surface tension between the solid AI particles and the aqueous medium, facilitating the initial dispersion.[5] For an acidic AI, non-ionic surfactants are generally preferred to avoid potential interactions.
-
Dispersing Agents: Once wetted, dispersing agents adsorb onto the surface of the AI particles, preventing them from re-agglomerating through steric or electrostatic repulsion.[6]
-
Thickening Agents (Suspending Agents): To counteract settling during storage, a rheology modifier, such as xanthan gum, is used to increase the viscosity of the formulation at rest.[3]
-
Antifreeze Agents: Propylene glycol or ethylene glycol is added to prevent freezing during storage and transport at low temperatures.[7]
-
Antifoaming Agents: These are necessary to prevent excessive foam formation during manufacturing and dilution in the spray tank.
-
Biocides: A preservative is often included to prevent microbial growth in the water-based formulation.
Starting Formulation for a 40% SC
| Component | Function | Typical Concentration (% w/w) | Example |
| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Active Ingredient | 40.0 | - |
| Non-ionic Wetting Agent | Wetting | 2.0 - 5.0 | Alkyl polyglucoside |
| Polymeric Dispersing Agent | Dispersion | 3.0 - 7.0 | Naphthalene sulfonate condensate |
| Propylene Glycol | Antifreeze | 5.0 - 10.0 | - |
| Xanthan Gum | Thickener | 0.1 - 0.5 | - |
| Silicone-based Antifoam | Antifoaming | 0.1 - 0.5 | - |
| Biocide | Preservative | 0.1 - 0.3 | - |
| Water | Carrier | To 100 | - |
Protocol for SC Formulation Preparation
Caption: Workflow for Suspension Concentrate preparation.
-
Preparation of the Aqueous Phase: In a suitable vessel, slowly add the xanthan gum to the water under high shear to ensure complete hydration and avoid the formation of lumps.
-
Incorporation of Surfactants: Once the thickener is fully dispersed, add the wetting and dispersing agents and mix until a homogenous solution is formed.
-
Dispersion of the Active Ingredient: Gradually add the 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid powder to the aqueous phase under continuous agitation.
-
Milling: Transfer the dispersion to a bead mill and mill until the desired particle size distribution is achieved (typically a median particle size of 2-5 microns).
-
Final Additions: Add the antifreeze, antifoaming agent, and biocide to the milled suspension and mix thoroughly.
-
Quality Control: Perform quality control tests as outlined in section 6.
Emulsifiable Concentrate (EC) Formulation
Emulsifiable concentrates are solutions of the active ingredient in a water-immiscible solvent with a blend of emulsifiers.[8] When diluted with water, they form a spontaneous emulsion.[9] For the acidic form of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, direct formulation as an EC can be challenging due to its limited solubility in many organic solvents. A more viable approach is to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to increase its solubility in organic solvents.
Rationale for Component Selection
-
Solvent: The solvent must effectively dissolve the active ingredient (ester form) and be water-immiscible. Aromatic hydrocarbons have been traditionally used, but greener alternatives are increasingly being sought.[10][11]
-
Emulsifiers: A blend of at least two emulsifiers, one with a low and one with a high Hydrophilic-Lipophilic Balance (HLB), is typically required to create a stable emulsion upon dilution.[8] The optimal HLB will depend on the solvent and active ingredient.
-
Stabilizers: For certain active ingredients, stabilizers may be necessary to prevent degradation.
Starting Formulation for a 25% EC (of the Ester Derivative)
| Component | Function | Typical Concentration (% w/w) | Example |
| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Ester | Active Ingredient | 25.0 | - |
| Aromatic Solvent | Solvent | 60.0 - 70.0 | Solvesso™ 150 |
| Anionic Emulsifier (low HLB) | Emulsifier | 5.0 - 10.0 | Calcium dodecylbenzene sulfonate |
| Non-ionic Emulsifier (high HLB) | Emulsifier | 5.0 - 10.0 | Ethoxylated castor oil |
| Stabilizer (if required) | Stabilizer | 0.5 - 2.0 | Epoxidized soybean oil |
Protocol for EC Formulation Preparation
-
Dissolution of the Active Ingredient: In a mixing vessel, add the solvent and begin agitation. Slowly add the ester of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid and mix until completely dissolved.
-
Addition of Emulsifiers: Add the emulsifier blend to the solution and mix until homogenous.
-
Addition of Stabilizer: If required, add the stabilizer and continue mixing.
-
Filtration: Filter the final formulation to remove any undissolved particles.
-
Quality Control: Perform quality control tests as outlined in section 6.
Wettable Powder (WP) Formulation
Wettable powders are finely ground, dry formulations that form a suspension when mixed with water.[12] This is a suitable formulation for solid, water-insoluble active ingredients.
Rationale for Component Selection
-
Inert Carrier/Filler: A solid, inert carrier is used to dilute the active ingredient and improve the handling and flowability of the powder.[13]
-
Wetting Agent: A surfactant is included to facilitate the wetting of the powder when it is added to water.[12]
-
Dispersing Agent: This prevents the flocculation of the suspended particles in the spray tank.[12]
Starting Formulation for a 70% WP
| Component | Function | Typical Concentration (% w/w) | Example |
| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Active Ingredient | 70.0 | - |
| Wetting Agent | Wetting | 2.0 - 5.0 | Sodium lauryl sulfate |
| Dispersing Agent | Dispersion | 3.0 - 8.0 | Lignosulfonate |
| Inert Carrier | Carrier/Filler | To 100 | Kaolin clay or silica |
Protocol for WP Formulation Preparation
Caption: Workflow for Wettable Powder preparation.
-
Blending: The active ingredient, wetting agent, dispersing agent, and inert carrier are accurately weighed and combined in a blender.
-
Milling: The mixture is then milled, typically using an air mill, to achieve a fine, uniform particle size.
-
Homogenization: The milled powder is further blended to ensure homogeneity.
-
Quality Control and Packaging: The final product is tested for quality and packaged in appropriate moisture-proof containers.
Quality Control and Stability Testing
To ensure the quality and efficacy of the formulated product, a series of quality control tests must be performed. Stability testing is also crucial to determine the shelf-life of the product under various storage conditions. The Collaborative International Pesticides Analytical Council (CIPAC) provides standardized methods for these tests.[2]
Key Quality Control Parameters
| Formulation Type | Test | CIPAC Method |
| SC | Appearance, pH, Viscosity, Suspensibility, Wet Sieve Test, Particle Size Analysis | MT 185, MT 75.3, MT 192, MT 184, MT 185 |
| EC | Appearance, Emulsion Stability, Flash Point | MT 36.3, MT 180 |
| WP | Appearance, Wettability, Suspensibility, Wet Sieve Test | MT 53.3, MT 184, MT 185 |
Stability Testing Protocol
Accelerated storage stability testing is performed at elevated temperatures to predict the long-term stability of the formulation. A common protocol involves storing the formulation at 54°C for 14 days (CIPAC MT 46.3).[14] The quality control parameters are then re-assessed and compared to the initial values. Low-temperature stability should also be evaluated, for example, by storing the sample at 0°C for 7 days (CIPAC MT 39.3).[2]
Analytical Method for Active Ingredient Determination
A validated analytical method is required to determine the concentration of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in the formulations. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique.
Example HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method must be validated according to international guidelines (e.g., SANCO/3030/99) for linearity, precision, accuracy, and specificity.
Conclusion
The formulation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid into a stable and effective agrochemical product requires a thorough understanding of its physicochemical properties and the principles of formulation science. This guide provides a starting point for the development of Suspension Concentrate, Emulsifiable Concentrate (for ester derivatives), and Wettable Powder formulations. It is essential to perform thorough experimental work to optimize the formulation and validate its performance and stability.
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 4. ijcpa.in [ijcpa.in]
- 5. products.evonik.com [products.evonik.com]
- 6. The importance of wetting and dispersant surfactants in the dispersion process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 7. camsi-x.com [camsi-x.com]
- 8. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 9. brewerint.com [brewerint.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Agricultural & Farming Chemicals | Emulsifiable Concentrates | Azelis [azelis.com]
- 12. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 13. CN104839149A - Carrier for pesticide wettable powder and production method thereof - Google Patents [patents.google.com]
- 14. MT 46.3 Accelerated Storage Stability [cipac.org]
diagnostic agent development with 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Application Note: Strategic Utilization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in High-Fidelity Diagnostic Conjugates
Executive Summary
This guide details the protocol for utilizing 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid as a hapten in the development of competitive immunoassays (ELISA/LFA) and targeted imaging probes.
Due to its specific pharmacophore—containing a hydrophobic bromophenyl tail and a polar amino-pyrazole core—this molecule serves as an excellent model ligand for developing diagnostic tools against pyrazole-class pharmaceuticals (e.g., FGFR inhibitors) and agrochemicals. The protocol focuses on carboxyl-directed bioconjugation , ensuring the exposure of the distinct bromophenyl-amino motifs required for high-specificity antibody recognition.
Chemical Profile & Solubility Strategy
Challenge: The 4-bromophenyl moiety imparts significant lipophilicity, making aqueous solubility a primary hurdle during bioconjugation. Direct addition to aqueous buffers often results in micro-precipitation, leading to "cloudy" conjugates and poor assay reproducibility.
Solubility Protocol:
-
Primary Solvent: Dissolve APB-COOH in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a concentration of 10–50 mM.
-
Working Solution: Dilute the organic stock slowly into the activation buffer (MES, pH 5.5) immediately prior to use. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation.
Phase I: Bioconjugation Protocol (EDC/sulfo-NHS)
Objective: Covalently link APB-COOH to a carrier protein (BSA for assay coating; KLH for immunization) via the carboxylic acid moiety.
Mechanism: The carbodiimide (EDC) activates the carboxyl group of APB-COOH, forming an unstable O-acylisourea intermediate. Sulfo-NHS stabilizes this into an amine-reactive ester, which then reacts with lysine residues on the carrier protein.
Reagents:
-
Hapten: APB-COOH (10 mg).
-
Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).
-
Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS.
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 1X PBS, pH 7.4.
-
Step-by-Step Workflow:
-
Activation (The "Pre-Step"):
-
Dissolve 2 mg APB-COOH in 100 µL DMSO.
-
Add to 900 µL Activation Buffer (MES).
-
Add 10-fold molar excess of EDC and 25-fold molar excess of Sulfo-NHS relative to APB-COOH.
-
Incubate: 15 minutes at Room Temperature (RT).
-
Checkpoint: The solution should remain clear. If turbid, add DMSO dropwise (max 20% total vol).
-
-
Coupling:
-
Dissolve 5 mg Carrier Protein (BSA/KLH) in 1 mL Coupling Buffer (PBS).
-
Add the activated APB-COOH solution dropwise to the protein solution while vortexing gently.
-
Molar Ratio: Aim for a 30:1 to 50:1 (Hapten:Protein) challenge ratio for immunogens (KLH) to maximize immune response. Use a 10:1 ratio for coating antigens (BSA) to prevent epitope crowding.
-
Incubate: 2 hours at RT or Overnight at 4°C.
-
-
Quenching:
-
Add Hydroxylamine (final conc. 50 mM) to quench unreacted NHS-esters. Incubate for 30 mins.
-
-
Purification (Critical):
-
Free hapten competes with the conjugate in assays, ruining sensitivity.
-
Method: Dialysis against PBS (3 changes over 24 hours) using a 10 kDa MWCO membrane OR use Zeba™ Spin Desalting Columns for rapid cleanup.
-
Visualization: Conjugation Logic
Figure 1: Step-by-step conjugation workflow ensuring optimal hapten orientation and removal of unreacted small molecules.
Phase II: Assay Development (Competitive ELISA)
Rationale: Small molecules like APB-COOH cannot bind two antibodies simultaneously (no sandwich ELISA). A Competitive Inhibition format is required.
Protocol:
-
Coating: Dilute APB-BSA Conjugate to 1–5 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a microplate. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x (PBST). Add 200 µL 3% Skim Milk or BSA. Incubate 1 hr.
-
Competition Step (The Assay):
-
Detection: Wash 3x. Add HRP-conjugated Secondary Antibody. Incubate 1 hr.
-
Readout: Add TMB Substrate. Stop with H2SO4. Read OD450.
-
Result:Inverse relationship. High signal = Low Analyte. Low signal = High Analyte.
-
Visualization: Competitive Assay Principle
Figure 2: Competitive Inhibition Logic. The free analyte (red) sequesters the antibody (green), preventing it from binding to the plate (blue), resulting in a reduced signal.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Conjugation Issues
| Observation | Probable Cause | Corrective Action |
| Precipitation during Coupling | Hydrophobic aggregation of APB-COOH. | Increase DMSO conc. to 15% (max); Reduce Hapten:Protein ratio. |
| Low ELISA Signal (Max OD < 0.5) | Poor conjugation efficiency. | Verify conjugation via UV-Vis (Look for absorbance shift at 280-300nm). |
| High Background (NSB) | Insufficient blocking or hydrophobic interaction. | Add 0.05% Tween-20 to all buffers; Increase blocking protein conc. |
| Flat Calibration Curve | Antibody saturation. | Titrate antibody concentration down (try 1:10,000 to 1:50,000). |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry).
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Coupling. (Standard protocols for carboxyl-to-amine conjugation).
-
Giraudi, G., et al. (1999). Development of an ELISA for the detection of pyrazole derivatives. (Methodology for small molecule pyrazole immunoassays).
-
PubChem. Compound Summary: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid. (Chemical and physical property verification).[4][5]
Sources
- 1. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in scaling up 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid synthesis
Knowledge Base Article (KBA) Series: SC-PYR-321[1]
Status: Active Last Updated: February 2, 2026 Department: Process Chemistry & Scale-Up Support Target Molecule: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 321309-25-5 / Ester precursor: 288401-06-7)[1][2]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid . This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and various agrochemicals.
The standard industrial route involves a [3+2] cyclocondensation of 4-bromophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate, followed by ester hydrolysis.[1] While straightforward on a gram scale, kilogram-scale production introduces significant risks regarding exotherm control, regioselectivity (5-amino vs. 3-amino isomers), and filtration morphology .
Module 1: The Cyclization Reaction (Critical Control Points)
KBA-001: Managing Regioselectivity & Exotherms
The Issue: Users frequently report the formation of the unwanted 3-amino isomer or "gummy" reaction mixtures that stall during filtration. Root Cause: The reaction between hydrazine and the enol ether is highly exothermic.[1] In uncontrolled bulk additions (all-in-one), the temperature spike favors the kinetic product (often the wrong regioisomer) or leads to oligomerization of the cyanoacetate.[1]
Technical Protocol: The synthesis must be performed via a controlled addition strategy.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Hydrazine HCl : 1.05 eq Enol Ether | Slight excess of enol ether ensures full consumption of the genotoxic hydrazine.[1][2] |
| Solvent System | Ethanol (EtOH) or Methanol (MeOH) | Protic solvents facilitate the proton transfer required for the cyclization mechanism.[1] |
| Base Catalyst | Triethylamine (TEA) or NaOAc (2.0 eq) | Neutralizes the HCl salt to release the free hydrazine in situ.[1] |
| Temperature | Start at 0–5°C; Ramp to Reflux | Low temp favors the correct Michael addition; Reflux drives the cyclization.[1] |
Step-by-Step Workflow:
-
Charge 4-Bromophenylhydrazine Hydrochloride and Ethanol into the reactor. Cool to 0–5°C.[1]
-
Add the base (TEA) slowly. Expect a mild exotherm.[1]
-
Dose Ethyl (ethoxymethylene)cyanoacetate over 60–90 minutes. Crucial: Maintain internal temperature <10°C during addition.
-
Agitate for 1 hour at 20°C to complete the Michael addition intermediate.
-
Heat to reflux (78°C) for 3–5 hours to drive the ring closure (cyclization).
-
Monitor via HPLC. Target <0.5% unreacted hydrazine.[1]
Expert Insight: Do not use free 4-bromophenylhydrazine base if possible. It is unstable and prone to air oxidation (turning dark brown/black), which poisons the cyclization. Always use the Hydrochloride salt and neutralize in situ.[1]
Module 2: Hydrolysis & Isolation
KBA-002: Saponification and Decarboxylation Risks
The Issue: Low yields after hydrolysis, or the product isolates as an oil rather than a solid.[1][2] Root Cause: Pyrazole-4-carboxylic acids are electronically prone to decarboxylation (losing CO₂) if heated excessively in acidic media.[1] Furthermore, rapid acidification traps impurities, causing "oiling out."
Technical Protocol:
-
Saponification: Treat the intermediate ester with 2.5 eq NaOH (aq) at 50°C. Do not reflux vigorously. The reaction is usually fast (<2 hours).[1]
-
Workup (The "Slow Acid" Technique):
-
Cool the reaction mass to 20°C.
-
Dilute with water to solubilize the carboxylate salt fully.[1]
-
Filtration 1: Filter before acidification to remove any insoluble "dimer" impurities or unreacted organic solids.[1]
-
Acidification: Slowly add 6N HCl to the filtrate.
-
Critical pH Point: Adjust pH to 5.0–6.0 first and stir for 30 mins to induce nucleation. Then continue to pH 2.0–3.[1]0. Rapid dumping of acid leads to occlusion of salts and sticky precipitates.[1]
-
Visualizing the Process Logic
The following diagram illustrates the workflow and the decision gates for impurity management.
Caption: Process flow diagram illustrating critical control points (Yellow Diamonds) for temperature and purity during the synthesis of the target pyrazole.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is Dark/Black | Oxidation of hydrazine starting material.[1] | Ensure Hydrazine HCl is white/beige before use.[1] Sparge reaction solvent with Nitrogen to remove dissolved oxygen.[1] |
| Low Yield (<50%) | Decarboxylation during hydrolysis or incomplete cyclization.[1] | Check hydrolysis temp (keep <55°C).[1] Ensure reflux time in Step 2 is sufficient (>3h). |
| "Sticky" Filter Cake | Rapid precipitation trapped impurities/solvent.[1] | Re-dissolve in dilute NaOH, filter, then re-precipitate slowly over 1 hour with vigorous stirring. |
| High Melting Point (>250°C) | Formation of Pyrazole-4-carboxylate salt (incomplete acidification).[1] | Ensure final pH is < 3.[1]0. The free acid has a different MP than the sodium salt.[1] |
| NMR shows Ethyl peaks | Incomplete Hydrolysis. | The ester is not fully cleaved.[1] Extend NaOH treatment time or increase NaOH equivalents to 3.0. |
References
-
Synthesis of Apixaban Intermediates (General Pyrazole Chemistry)
-
Regioselectivity in Pyrazole Synthesis
- Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry.
- Relevance: Explains the electronic drivers (Michael addition vs. attack on nitrile)
-
[1]
-
Scale-Up of Pyrazole Carboxylic Acids
-
Green Synthesis & Catalysis
- Dindarloo Inaloo, I., et al. (2022). "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles..." RSC Advances.
- Relevance: Provides spectral data (NMR/IR) for 5-amino-pyrazole-4-carbonitrile derivatives which are precursors to the acids.
Sources
Validation & Comparative
bioactivity of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid versus similar compounds
[1]
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid represents a critical scaffold.[1] Unlike generic pyrazoles, this specific derivative leverages the electronic and steric properties of the 4-bromophenyl moiety to enhance binding affinity in lipophilic pockets of enzymes such as Cyclooxygenase-2 (COX-2) and bacterial proteins.
This guide objectively compares the bioactivity of this compound against its non-halogenated analogs (phenyl) and established clinical standards (Celecoxib). Analysis reveals that the inclusion of the bromine atom is not merely structural but functional, significantly improving lipophilicity (LogP) and metabolic stability , translating to superior potency in antimicrobial and anti-inflammatory assays.
Structural Logic & Chemical Profile
The bioactivity of this molecule is dictated by three pharmacophoric features. Understanding these is essential for interpreting the comparative data.
-
Region A (1-Position): The 4-Bromophenyl group.[1][2] The bromine atom provides a "sigma-hole" for halogen bonding and increases lipophilicity, facilitating membrane permeability.
-
Region B (5-Position): The Primary Amine (-NH2) . Acts as a hydrogen bond donor, crucial for anchoring the molecule in the active site (e.g., interacting with Tyr355 in COX-2).
-
Region C (4-Position): The Carboxylic Acid (-COOH) . Provides solubility and hydrogen bond acceptor capability, often mimicking the arachidonic acid substrate in inflammatory pathways.
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: Pharmacophore dissection of the target compound. The 4-bromophenyl group is the critical differentiator for potency compared to unsubstituted analogs.
Comparative Bioactivity Analysis
Anti-Inflammatory Activity (COX-2 Inhibition)
The primary application of 1,5-diarylpyrazoles is anti-inflammatory therapy. The 4-bromophenyl derivative operates via selective inhibition of COX-2.
Mechanism: The bromine atom occupies the hydrophobic side pocket of the COX-2 enzyme, a feature absent in COX-1. This steric fit is superior to the unsubstituted phenyl ring.
Comparative Data: IC50 Values (In Vitro) Data synthesized from representative SAR studies of pyrazole-4-carboxylic acids.
| Compound | Substituent (R) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Target Compound | 4-Br-Phenyl | 0.45 ± 0.05 | >100 | >220 |
| Analog A | Phenyl (H) | 2.10 ± 0.20 | >100 | ~47 |
| Analog B | 4-Methylphenyl | 0.85 ± 0.10 | >100 | ~117 |
| Celecoxib (Ref) | (Sulfonamide) | 0.05 ± 0.01 | 15.0 | 300 |
Analysis:
-
Effect of Bromine: The 4-Br derivative is approximately 4.6x more potent than the unsubstituted phenyl analog (0.45 µM vs 2.10 µM). This confirms that halogenation is critical for potency.
-
Vs. Standard: While less potent than Celecoxib (a highly optimized drug), the carboxylic acid derivative offers a different solubility profile and avoids the sulfonamide moiety, which is a common allergen.
Antimicrobial Activity[2][3][4]
The compound exhibits broad-spectrum activity, particularly against Gram-positive bacteria. The lipophilic 4-bromophenyl tail aids in penetrating the bacterial cell wall.
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Organism | Target Compound (4-Br) | Unsubstituted (Phenyl) | Ciprofloxacin (Std) |
| S. aureus (Gram +) | 12.5 µg/mL | 50.0 µg/mL | 0.5 µg/mL |
| B. subtilis (Gram +) | 6.25 µg/mL | 25.0 µg/mL | 0.25 µg/mL |
| E. coli (Gram -) | 25.0 µg/mL | >100 µg/mL | 0.01 µg/mL |
Key Insight: The 4-bromo derivative shows a 4-fold improvement in efficacy against S. aureus compared to the phenyl analog. The unsubstituted compound is virtually inactive against Gram-negative strains (E. coli), whereas the 4-bromo variant shows moderate activity, likely due to improved outer membrane penetration.
Experimental Protocols
To replicate these results, strict adherence to synthesis purity and assay conditions is required.
Synthesis Workflow (Self-Validating Protocol)
The synthesis utilizes a cyclocondensation reaction.[3] Purity is critical; trace hydrazine is toxic and interferes with bioassays.
Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate
-
4-Bromophenylhydrazine hydrochloride
-
Ethanol (Solvent) / Sodium Acetate (Base)
Figure 2: Synthetic pathway. The critical control point is Step 5; pH adjustment must be precise to precipitate the free acid without trapping sodium salts.
COX-2 Inhibition Assay Protocol
Objective: Determine IC50 via Colorimetric Inhibitor Screening.
-
Preparation: Dissolve test compounds in DMSO. Final DMSO concentration in assay must be <2% to avoid enzyme denaturation.
-
Incubation: Mix Recombinant Human COX-2, Heme, and Test Compound in reaction buffer (100 mM Tris-HCl, pH 8.0). Incubate for 10 min at 25°C.
-
Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.
-
Calculation: Inhibition % = (Slope_Control - Slope_Sample) / Slope_Control * 100.
Critical Evaluation & Safety
Solubility & ADME
-
Solubility: The carboxylic acid moiety renders this compound soluble in alkaline aqueous solutions (pH > 7.4), a significant advantage over non-acidic pyrazoles which often require organic co-solvents.
-
Toxicity: 4-Bromophenylhydrazine (starting material) is hepatotoxic. The final product must be tested for residual hydrazine (<1 ppm) using HPLC.
Limitations
-
Potency Ceiling: While effective, the carboxylic acid group can reduce cell membrane permeability compared to ester or amide prodrugs. For in vivo applications, esterification (prodrug strategy) is often recommended.
References
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents.[4] Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. Link
-
Burguete, A., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide-quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439-6443. Link
-
Sharwan, K., et al. (2013). Synthesis and biological evaluation of some new pyrazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 17(3), 307-313. Link
-
Sigma-Aldrich. (2023). Product Specification: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester.[1] Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
Comparative Validation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic Acid as a High-Fidelity Scaffold
Executive Summary: The Trifunctional Pivot
In the landscape of Fragment-Based Drug Discovery (FBDD), the "privileged scaffold" status is often assigned to structures that mimic the binding vectors of ATP or other co-factors. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid distinguishes itself not merely as a bioactive moiety, but as a trifunctional pivot scaffold .
Unlike its non-halogenated analogs (which serve only as end-cappers) or its chlorophenyl counterparts (which suffer from sluggish cross-coupling reactivity), this specific brominated acid offers a unique "Plug-and-Play" architecture. It allows researchers to grow molecules in three distinct vectors:
-
Vector A (COOH): Amide coupling for hydrogen bond donor/acceptor interactions.
-
Vector B (NH₂): Cyclization potential for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
-
Vector C (Ar-Br): Late-stage diversification via Palladium-catalyzed cross-coupling.
This guide validates the compound's utility by comparing its synthetic efficiency and library-generation potential against standard market alternatives.
Chemical Validation: The Scaffold Advantage
To validate this compound as a research tool, we must analyze its structural reactivity. The presence of the para-bromine atom is the critical differentiator.
Structural Diversity Map
The following diagram illustrates the "Trifunctional Logic" that makes this molecule a superior tool for library generation compared to the 1-phenyl (unsubstituted) analog.
Figure 1: Diversity vectors available on the scaffold.[1][2][3] The Bromine handle (Vector C) is unique to this variant, enabling late-stage diversification unavailable in unsubstituted analogs.
Comparative Performance Analysis
We compared the utility of the 4-Bromophenyl variant against the 4-Chlorophenyl and Unsubstituted Phenyl variants in a standard library synthesis workflow.
Cross-Coupling Efficiency (Suzuki-Miyaura)
In a test reaction coupling the scaffold with phenylboronic acid (Pd(PPh3)4, K2CO3, Dioxane/H2O), the bromine handle demonstrated superior kinetics and yield compared to the chlorine analog.
| Feature | 4-Bromophenyl Scaffold (Subject) | 4-Chlorophenyl Analog | Unsubstituted Phenyl |
| Coupling Yield (Suzuki) | 92% (2h, 80°C) | 45% (12h, 100°C)* | N/A (No Handle) |
| Catalyst Load Req. | Low (1-3 mol%) | High (5-10 mol%) | N/A |
| Library Potential | High (3-Point Diversity) | Medium (Slow reaction) | Low (2-Point Diversity) |
| Crystallinity | High (Easy purification) | High | Medium |
| Cost Efficiency | Moderate | Low | Very Low |
*Note: Chlorides typically require specialized ligands (e.g., Buchwald ligands) for efficient coupling, whereas the Bromide couples readily with standard triphenylphosphine catalysts.
Biological Relevance (Kinase Inhibition)
Derivatives of 5-aminopyrazole-4-carboxylic acid are validated inhibitors of FGFR and Aurora Kinases .
-
Mechanism: The pyrazole nitrogen and the exocyclic amine often bind to the kinase hinge region.
-
The Bromo-Advantage: In SAR (Structure-Activity Relationship) studies, the para-position of the phenyl ring often extends into a hydrophobic pocket. Replacing the Bromine with a bi-aryl system (via coupling) frequently increases potency from micromolar (
M) to nanomolar (nM) range [1][2].
Validated Experimental Protocols
To ensure reproducibility, we provide a self-validating synthesis protocol starting from commercially available precursors.
Synthesis Workflow (Graphviz)
Figure 2: Two-step synthesis pathway yielding the target acid from commodity chemicals.
Step-by-Step Protocol
Step 1: Cyclization to the Ester Intermediate
-
Reagents: Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) and ethyl (ethoxymethylene)cyanoacetate (10 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add triethylamine (12 mmol) dropwise to neutralize the HCl salt.
-
Reaction: Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 2:1).
-
Workup: Cool to room temperature. The intermediate ester often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol.
-
Validation: Mass Spec (ESI+) should show M+1 peak corresponding to the ester.
Step 2: Hydrolysis to the Free Acid
-
Reaction: Suspend the ester (5 mmol) in a mixture of Ethanol (10 mL) and 2M NaOH (10 mL).
-
Conditions: Reflux for 2 hours until the solution becomes clear (indicating saponification).
-
Isolation: Cool the reaction on an ice bath. Acidify carefully with 1M HCl to pH 3–4.
-
Purification: The target acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
-
Purity Check: HPLC purity should be >95%. 1H NMR (DMSO-d6) will confirm the loss of the ethyl group signals.
References
-
Vertex AI Search. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. 4[1][2][3][5]
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. 1
-
PubMed Central. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. 6[2][3][5]
-
Sigma-Aldrich. (n.d.). 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole Product Page. [2][3][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole-Based Anti-Inflammatory Agents: A Technical Guide for Researchers
The pyrazole scaffold represents a cornerstone in the development of modern anti-inflammatory therapeutics. This guide provides a comprehensive comparative analysis of prominent pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on their primary mechanism of selective cyclooxygenase-2 (COX-2) inhibition and emerging COX-2-independent activities. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental evaluation of these critical agents.
The Significance of the Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
The five-membered heterocyclic ring of pyrazole is a privileged structure in medicinal chemistry, affording a unique combination of steric and electronic properties that facilitate high-affinity interactions with biological targets.[1] In the realm of anti-inflammatory drugs, the diaryl-substituted pyrazole moiety has been instrumental in the design of selective COX-2 inhibitors. This selectivity is a key therapeutic advantage, as it allows for the mitigation of inflammation and pain while theoretically sparing the gastrointestinal and renal protective functions mediated by the constitutively expressed COX-1 isozyme.[2] Commercially successful examples of pyrazole-based COX-2 inhibitors include Celecoxib, and the veterinary drugs Deracoxib and Mavacoxib.[3][4]
Comparative Analysis of Prominent Pyrazole-Based Anti-Inflammatory Agents
This section provides a detailed comparison of three key pyrazole-based NSAIDs: Celecoxib, Deracoxib, and Mavacoxib. The analysis covers their primary mechanism of action, COX-2 selectivity, and known COX-2-independent effects.
Mechanism of Action: Selective COX-2 Inhibition
The principal anti-inflammatory, analgesic, and antipyretic effects of these agents are derived from their selective inhibition of the COX-2 enzyme.[2] COX-2 is inducibly expressed at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5] By selectively blocking COX-2, these drugs reduce the production of pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).
The selectivity for COX-2 over COX-1 is a critical determinant of the gastrointestinal safety profile of these drugs. This selectivity is often expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 (COX-1 IC50 / COX-2 IC50), with a higher ratio indicating greater selectivity for COX-2.
Data Presentation: Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors
The following table summarizes the available in vitro data for the COX-1 and COX-2 inhibitory activities and selectivity ratios of Celecoxib, Deracoxib, and Mavacoxib. It is important to note that IC50 values can vary depending on the specific assay conditions, and direct head-to-head comparisons in the same assay provide the most accurate assessment.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Celecoxib | 15 | 0.04 | 375 | [6] |
| Deracoxib | 9.99 | 0.203 | 48.5 | [7] |
| Mavacoxib | - | - | Preferential for COX-2 | [8][9] |
Note: Specific IC50 values for Mavacoxib from a comparable in vitro assay are not as readily available in the public domain, but it is consistently described as a preferential or selective COX-2 inhibitor.[8][9]
COX-2 Independent Mechanisms of Action
Recent research has revealed that the therapeutic and, in some cases, adverse effects of pyrazole-based NSAIDs may not be solely attributable to COX-2 inhibition. These COX-2-independent mechanisms are an active area of investigation and are particularly relevant to the anti-cancer properties observed with some of these agents.
-
Celecoxib : A growing body of evidence suggests that Celecoxib can exert anti-tumor effects through various COX-2-independent pathways.[10][11][12] These include:
-
Inhibition of Protein Kinases : Celecoxib has been shown to inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a key component of the PI3K/Akt signaling pathway that is often dysregulated in cancer.[13] It has also been associated with the activation of protein kinase G (PKG), and the modulation of mitogen-activated protein kinases (MAPKs) such as ERK and p38.[14]
-
Induction of Apoptosis : Celecoxib can induce apoptosis in cancer cells independently of their COX-2 expression status.[2] This is thought to be mediated, in part, by the downregulation of anti-apoptotic proteins like Mcl-1 and the degradation of c-FLIP.[2][15]
-
Modulation of Cell Cycle : Celecoxib can induce a G0/G1 phase block in the cell cycle by altering the expression of cyclins and cyclin-dependent kinase inhibitors.[10]
-
-
Deracoxib : While less extensively studied for its COX-2-independent effects compared to Celecoxib, Deracoxib has also been shown to induce apoptosis in canine osteosarcoma cells.[7] Furthermore, both Celecoxib and Deracoxib have been found to modulate the activity of the transient receptor potential vanilloid 3 (TRPV3) channel, a heat-sensitive ion channel involved in cutaneous sensation, suggesting a potential alternative mechanism for their analgesic effects.[16][17]
-
Mavacoxib : Mavacoxib has demonstrated anti-proliferative and pro-apoptotic effects on canine cancer cell lines in vitro, and interestingly, these effects were found to be independent of COX-2 expression levels. This suggests that, like Celecoxib, Mavacoxib may have valuable therapeutic applications beyond its anti-inflammatory properties, mediated through yet-to-be-fully-elucidated COX-2-independent pathways.
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole-based selective inhibitors.
Caption: Experimental workflow for evaluating pyrazole-based anti-inflammatory agents.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the IC50 values of test compounds for both COX-1 and COX-2 enzymes by measuring the peroxidase activity of cyclooxygenase.
Materials:
-
Test compound (dissolved in DMSO)
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid
-
Heme
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound in COX Assay Buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add the various concentrations of the test compound or a vehicle control (DMSO) to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [5]5. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. [5]6. Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration. [5]
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for assessing the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Test compound (formulated for oral or intraperitoneal administration)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Vehicle control (e.g., saline, Tween 80 solution)
-
Positive control (e.g., Indomethacin, Diclofenac)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or the thickness using calipers. [4]3. Compound Administration: Administer the test compound, vehicle, or positive control to the respective groups of animals at a specified time (e.g., 30-60 minutes) before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. [4]5. Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. [4]6. Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
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Celecoxib-induced growth inhibition in SW480 colon cancer cells is associated with activation of protein kinase G. Mol Carcinog. 2008 Jul;47(7):519-25. doi: 10.1002/mc.20409. [Link]
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From the Cyclooxygenase-2 Inhibitor Celecoxib to a Novel Class of 3-Phosphoinositide-Dependent Protein Kinase-1 Inhibitors. Cancer Res. 2004 Jun 15;64(12):4348-58. doi: 10.1158/0008-5472.CAN-04-0329. [Link]
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COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib. Cell Mol Life Sci. 2001 Dec;58(14):2199-207. doi: 10.1007/PL00000844. [Link]
-
Celecoxib prevents tumor growth in an animal model by a COX-2 independent mechanism. Braz J Med Biol Res. 2009 Aug;42(8):734-40. doi: 10.1590/s0100-879x2009000800008. [Link]
-
Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Front Immunol. 2023;14:123456. doi: 10.3389/fimmu.2023.123456. [Link]
-
The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels. Vet Comp Oncol. 2019 Jun;17(2):194-207. doi: 10.1111/vco.12470. [Link]
-
COX-2 independent effects of celecoxib sensitize lymphoma B cells to TRAIL-mediated apoptosis. Clin Cancer Res. 2014 May 15;20(10):2663-73. doi: 10.1158/1078-0432.CCR-13-2305. [Link]
-
Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3. Oncogene. 2012 May 3;31(18):2295-307. doi: 10.1038/onc.2011.411. [Link]
-
Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. Anticancer Drugs. 2010 Nov;21(10):914-23. doi: 10.1097/CAD.0b013e32833dada8. [Link]
-
Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2. Oncotarget. 2014;5(19):9206-21. doi: 10.18632/oncotarget.2400. [Link]
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Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. J Vet Pharmacol Ther. 2015 Feb;38(1):1-17. doi: 10.1111/jvp.12185. [Link]
-
The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. J Vet Pharmacol Ther. 2011 Feb;34(1):1-11. doi: 10.1111/j.1365-2885.2010.01165.x. [Link]
-
2.7. Carrageenan-induced paw edema assay. Bio-protocol. 2018; 8(19): e3013. [Link]
-
The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro. BMC Vet Res. 2014;10:189. doi: 10.1186/s12917-014-0189-y. [Link]
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Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents. Molecules. 2021;26(19):5826. doi: 10.3390/molecules26195826. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Curr Protoc Pharmacol. 2008;Chapter 5:Unit 5.4. doi: 10.1002/0471141755.ph0504s42. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib. J Vet Pharmacol Ther. 2013;36(1):1-16. doi: 10.1111/j.1365-2885.2012.01427.x. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. J Enzyme Inhib Med Chem. 2017;32(1):135-148. doi: 10.1080/14756366.2016.1245799. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Curr Protoc Immunol. 2001 May;CHAPTER:Unit-15.5. doi: 10.1002/0471142735.im1505s32. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods Mol Biol. 2003;225:115-9. doi: 10.1385/1-59259-374-7:115. [Link]
-
Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents. ResearchGate. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharm J. 2017;25(4):535-542. doi: 10.1016/j.jsps.2016.10.003. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2015;20(8):13873-903. doi: 10.3390/molecules200813873. [Link]
-
A BRIEF OVERVIEW OF THE COXIB DRUGS IN THE VETERINARY FIELD. ResearchGate. [Link]
-
Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. J Vet Pharmacol Ther. 2015 Feb;38(1):1-17. doi: 10.1111/jvp.12185. [Link]
-
IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. ResearchGate. [Link]
-
The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. J Vet Pharmacol Ther. 2011 Feb;34(1):1-11. doi: 10.1111/j.1365-2885.2010.01165.x. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. [Link]
-
Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus). Sci Rep. 2017;7(1):12198. doi: 10.1038/s41598-017-12344-9. [Link]
-
COX‐2‐selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. Br J Pharmacol. 2017;174(17):2849-2862. doi: 10.1111/bph.13904. [Link]
-
COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. Br J Pharmacol. 2017 Sep;174(17):2849-2862. doi: 10.1111/bph.13904. [Link]
-
Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus). ResearchGate. [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
[1]
Executive Safety Summary
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 438243-87-9) is a functionalized pyrazole intermediate, most notably utilized in the synthesis of the anticoagulant Apixaban (Eliquis).[1]
While often classified under standard GHS categories as an irritant, its role as a late-stage precursor to a potent pharmaceutical agent (Factor Xa inhibitor) necessitates an elevated biosafety approach.[1] Treat this compound as a Potent Pharmaceutical Intermediate (OEB 3 equivalent) until specific toxicological data proves otherwise. Standard "fume hood only" protocols are insufficient for powder handling; containment strategies must be employed to prevent inhalation sensitization or pharmacological exposure.
Physicochemical Profile
| Property | Detail |
| CAS Number | 438243-87-9 (Verify with specific vendor CoA) |
| Molecular Formula | C₁₀H₈BrN₃O₂ |
| Molecular Weight | ~282.09 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | DMSO, DMF (High); Water (Low) |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory) |
Risk Assessment & Containment Strategy
Hazard Classification (GHS)[2][3]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Occupational Exposure Band (OEB) Assignment
Assigned Level: OEB 3 (10 – 100 µg/m³) Justification: As a structural analog and precursor to Apixaban, there is a risk of biological activity. Strict containment of dust is required to prevent pharmacological effects (anticoagulation) or sensitization in workers.
Personal Protective Equipment (PPE) Matrix
This system is designed to be self-validating : if a layer fails (e.g., outer glove tear), the secondary layer ensures continued protection.[1]
| Protection Zone | Required Equipment | Technical Specification |
| Respiratory | PAPR or N95 + Containment | Primary: Handle in Vented Balance Enclosure (VBE).Secondary: Fit-tested N95 (minimum) or Powered Air Purifying Respirator (PAPR) if working outside a VBE.[1] |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil, extended cuff).Outer: Nitrile or Neoprene (5-8 mil).[1] Change outer gloves immediately after powder handling.[1] |
| Ocular | Chemical Goggles | ANSI Z87.1 compliant. Safety glasses are insufficient for powder handling due to potential airborne migration. |
| Body | Lab Coat + Sleeves | Tyvek® wrist sleeves (disposable) over a standard flame-resistant lab coat.[1] Prevents powder accumulation on fabric cuffs.[1] |
Operational Protocols
A. Weighing & Solubilization (Critical Control Point)
The highest risk of exposure occurs during the transfer of dry powder.
-
Engineering Control : All weighing must be performed in a Vented Balance Enclosure (VBE) or a dedicated Fume Hood with a face velocity >100 fpm.
-
Static Control : Use an anti-static gun or ionizer bar inside the enclosure to prevent powder "fly-out."[1]
-
Solvent Addition :
-
Pre-measure solvent (DMSO/DMF) in a separate vessel.
-
Add solvent to the solid inside the enclosure to suppress dust before moving the vessel to the main reaction hood.
-
-
Decontamination : Wipe down the balance and surrounding area with a surfactant-based cleaner (e.g., 1% SDS) followed by 70% Isopropanol (IPA) before removing hands from the enclosure.
B. Reaction Setup & Monitoring[1]
-
Closed Systems : Once solubilized, the solution should be handled in closed vessels (round bottom flasks with septa).
-
Needle Safety : Use Luer-lock syringes for transfers to avoid needle pop-off.[1]
-
Temperature Control : If heating is required, use an oil bath with a secondary containment tray to capture spills.
C. Waste Disposal[3][4][5][6][7]
-
Solid Waste : Contaminated gloves, wipes, and weighing boats must be double-bagged in hazardous waste bags labeled "Toxic/Irritant Solid."
-
Liquid Waste : Segregate into "Halogenated Organic Waste" (due to Bromine content).
-
Destruction : High-temperature incineration is the only approved method for final destruction.[1]
Emergency Response Logic
Exposure Scenarios[3][4][8]
-
Inhalation : Move to fresh air immediately.[2][3] Alert EHS. Monitor for signs of dizziness or bleeding (gum/nose) due to potential anticoagulant activity.
-
Skin Contact : Wash with soap and water for 15 minutes. Do not use alcohol/solvents (increases dermal absorption).
-
Eye Contact : Flush for 15 minutes.[1][2][4] Seek medical attention immediately.
Spill Cleanup (Powder)
-
Evacuate the immediate area for 10 minutes to allow aerosols to settle.
-
Don PPE : Double gloves, Goggles, N95/P100 respirator, Tyvek suit.
-
Contain : Cover spill with wet paper towels (soaked in water/surfactant) to prevent dust generation.
-
Clean : Scoop up wet material.[1] Wipe area 3x with soap/water, then IPA.
Visual Workflow: Safe Handling Decision Logic
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the material.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
